Product packaging for Jaceidin(Cat. No.:CAS No. 10173-01-0)

Jaceidin

Cat. No.: B1672726
CAS No.: 10173-01-0
M. Wt: 360.3 g/mol
InChI Key: XUWTZJRCCPNNJR-UHFFFAOYSA-N
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Description

Jaceidin is an ether and a member of flavonoids.
This compound has been reported in Achillea clusiana, Centaurea jacea, and other organisms with data available.
from Nepeta suavis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B1672726 Jaceidin CAS No. 10173-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-11-6-8(4-5-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTZJRCCPNNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144148
Record name Jaceidin
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Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Jaceidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10173-01-0
Record name Jaceidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10173-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jaceidin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010173010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jaceidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Jaceidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 135 °C
Record name Jaceidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Jaceidin: A Technical Guide to Natural Sources and Isolation Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the flavonoid Jaceidin, focusing on its natural distribution and the technical methodologies for its extraction, isolation, and purification. This compound, an O-methylated flavonol, is a subject of growing interest due to its potential pharmacological activities.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae family. The compound is typically found in the aerial parts of these plants, including flowers and leaves. A summary of notable plant sources is provided in Table 1.

Table 1: Principal Natural Sources of the Flavonoid this compound

Plant GenusSpecific SpeciesPlant Part(s)Reference(s)
CentaureaCentaurea jaceaFlowers, Bark[1][2]
Centaurea bracteataBark[3]
Centaurea calcitrapaAerial Parts[4]
AchilleaAchillea clusianaNot Specified[2]
Achillea millefoliumFlowers[5]
Achillea alpinaNot Specified[5]
Achillea biebersteiniiNot Specified[5]
ArtemisiaArtemisia princepsAerial Parts[6][7]
Artemisia californicaNot Specified[]
Artemisia copaAerial Parts[9]
ChamomillaChamomilla recutitaFlowers[1]
BidensBidens pilosaNot Specified[]
VarthemiaVarthemia iphionoidesNot Specified[3]

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from plant matrices follows a multi-step process involving extraction, fractionation, and purification. Modern chromatographic techniques are essential for obtaining the compound at high purity.

General Experimental Workflow

The overall process for isolating this compound is depicted in the workflow diagram below. This process begins with the preparation of the raw plant material and concludes with the characterization of the pure compound.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification & Analysis A Plant Material Collection (e.g., Achillea millefolium flowers) B Drying & Pulverization A->B C Solvent Extraction (e.g., Methanol, Acetone) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E Yields Crude Extract F Liquid-Liquid Partitioning (e.g., Ethyl Acetate vs. Water) E->F G Fraction Collection (this compound-rich organic phase) F->G H Column Chromatography (Silica Gel) G->H Proceed to Purification I Fraction Analysis (TLC) H->I J Preparative HPLC I->J K Pure this compound J->K L Structural Elucidation (NMR, MS) K->L

Caption: Generalized workflow for this compound isolation.

Detailed Methodologies

Step 1: Extraction of Crude Flavonoids

This initial step aims to extract a broad range of phytochemicals, including this compound, from the dried plant material.

  • Protocol:

    • Air-dry the collected plant material (e.g., 1 kg of Centaurea jacea flowers) in the shade to preserve thermolabile compounds.

    • Grind the dried material into a coarse powder to increase the surface area for extraction.

    • Perform sequential Soxhlet extraction or maceration.[10] For instance, first defat the powder with petroleum ether. Subsequently, extract the material with a polar solvent such as acetone or methanol, which are effective for flavonoid extraction.[10]

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.[10]

Step 2: Fractionation of the Crude Extract

Fractionation is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Protocol:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid aglycones like this compound are typically enriched in the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Step 3: Chromatographic Purification

High-resolution chromatographic techniques are required to isolate this compound from other closely related flavonoids.[11]

  • Protocol:

    • Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography over a silica gel stationary phase.[12]

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding methanol.[12] For example, a gradient of chloroform-methanol (e.g., 100:1 to 80:20 v/v) can be effective.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC), spraying with visualizing agents like aluminum chloride (AlCl₃), which causes flavonoids to appear as fluorescent spots under UV light.[10]

    • Pool the fractions that show a prominent spot corresponding to a this compound standard.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the pooled, enriched fractions to Prep-HPLC.[13] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water (often with a small percentage of formic acid to improve peak shape).[14][15]

    • The purity of the isolated this compound can be assessed by analytical HPLC, which should show a single, sharp peak.

Illustrative Purification Parameters

The following table provides representative data for a typical this compound isolation process. Actual yields will vary significantly based on the plant source, collection time, and extraction efficiency.

Table 2: Representative Data from a this compound Purification Protocol

Purification StepKey ParametersStarting Mass (g)Yield (mg)Purity (%)
Methanol Extraction Soxhlet, 24 hours1000 (Dried Plant)47,900 (Crude)< 1
Fractionation Liquid-Liquid (Ethyl Acetate)47.9 (Crude)8,500~5
Silica Gel Column Gradient: Chloroform/Methanol8.5 (Fraction)350~60
Preparative HPLC C18 Column, Water/Methanol0.35 (Enriched)95> 98

This compound and Cellular Signaling Pathways

This compound and the closely related flavone Jaceosidin have been shown to modulate several critical intracellular signaling pathways, which underlies their observed biological activities, including anti-inflammatory and anti-cancer effects.[16][17] One of the key pathways inhibited by these flavones is the NF-κB signaling cascade.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. Jaceosidin has been shown to inhibit this pathway by preventing the degradation of the IκB inhibitor, thus keeping NF-κB sequestered in the cytoplasm.[7][18]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IkB->IkB_NFkB degrades from NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB IkB_NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes promotes transcription

Caption: Inhibition of the NF-κB pathway by this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Jaceidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin is a naturally occurring O-methylated flavonol found in various plant species, including Chamomilla recutita (chamomile) and Centaurea jacea. As a member of the flavonoid class of polyphenolic compounds, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈[1]
Molecular Weight 360.31 g/mol [1]
Melting Point 130 - 135 °C[1]
Appearance Yellow powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.
pKa (predicted) 6.96 (strongest acidic)
LogP (predicted) 2.8

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established methods for the characterization of flavonoids.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the aqueous solubility of a compound.

Materials:

  • This compound

  • Distilled or deionized water

  • pH meter

  • Shaker water bath or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of this compound is added to a known volume of water in a sealed container.

  • The suspension is agitated in a shaker water bath at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is centrifuged at a high speed to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.

  • The concentration of this compound in the supernatant is quantified using a validated HPLC-UV method. A calibration curve is generated using standard solutions of this compound of known concentrations.

  • The aqueous solubility is reported in units such as mg/L or µg/mL.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Materials:

  • This compound

  • Co-solvent (e.g., methanol or DMSO, due to the low aqueous solubility of this compound)

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with a suitable electrode

  • Automatic titrator or manual titration setup

  • Stirring plate and stir bar

Procedure:

  • A known amount of this compound is dissolved in a specific ratio of co-solvent and water.

  • The solution is acidified to a low pH (e.g., pH 2) with the standardized HCl solution.

  • The solution is then titrated with the standardized NaOH solution in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • The titration is continued until a high pH (e.g., pH 12) is reached.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) are determined from the inflection point(s) of the titration curve. The pH at the half-equivalence point corresponds to the pKa.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical intracellular signaling pathways, which are often dysregulated in various diseases, including cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. It is hypothesized that this compound, like many other flavonoids, exerts its effects by inhibiting key protein kinases within these cascades.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.

ERK1_2_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response This compound This compound This compound->MEK Inhibition (Hypothesized) This compound->ERK

Caption: Hypothesized inhibition of the ERK1/2 signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in many inflammatory diseases and cancers.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammatory Cytokines, etc.) Nucleus->Gene_Transcription This compound This compound This compound->IKK_Complex Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cellular_Response Cell Growth, Survival, Proliferation Downstream->Cellular_Response This compound This compound This compound->PI3K Inhibition (Hypothesized) This compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

ATM-Chk1/2 Signaling Pathway

The Ataxia Telangiectasia Mutated (ATM) and Checkpoint kinases 1 and 2 (Chk1/2) pathway is a crucial component of the DNA damage response (DDR), orchestrating cell cycle arrest, DNA repair, and apoptosis.

ATM_Chk_Pathway DNA_Damage DNA Damage (Double-Strand Breaks) ATM ATM DNA_Damage->ATM Chk Chk1/2 ATM->Chk DNA_Repair DNA Repair ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis CDC25 Cdc25 phosphatases Chk->CDC25 Inhibits CDKs CDKs CDC25->CDKs Activates Cell_Cycle_Arrest Cell Cycle Arrest This compound This compound This compound->ATM Modulation (Hypothesized)

Caption: Hypothesized modulation of the ATM-Chk1/2 DNA damage response pathway by this compound.

Experimental Workflow for a Typical In Vitro Study

The following diagram outlines a general workflow for investigating the biological activity of this compound in a laboratory setting.

Experimental_Workflow Compound_Prep This compound Preparation (Stock solution in DMSO) Treatment Cell Treatment with this compound (Various concentrations and time points) Compound_Prep->Treatment Cell_Culture Cell Culture (e.g., Cancer cell line) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability Western_Blot Western Blot Analysis (Protein expression/phosphorylation) Treatment->Western_Blot qPCR RT-qPCR (Gene expression analysis) Treatment->qPCR Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its well-defined physicochemical properties provide a solid foundation for formulation and drug delivery studies. Furthermore, its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and DNA damage response highlights its potential in treating a range of complex diseases. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of this compound and its analogues. Continued investigation into the precise molecular targets and mechanisms of action of this compound will be crucial in realizing its full therapeutic potential.

References

Jaceidin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a naturally occurring flavone found in several plant species of the genus Artemisia, has emerged as a promising candidate in cancer therapy.[1] Extensive preclinical research demonstrates its potent anti-cancer activities across a range of malignancies, including ovarian, endometrial, breast, glioblastoma, lung, and gastric cancers.[2][3][4][5][6][7] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's effects on cancer cells. It details the compound's ability to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways. This document summarizes quantitative data from various studies, outlines detailed experimental protocols for key assays, and provides visual representations of the described molecular interactions and experimental workflows to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. These processes are orchestrated through the modulation of multiple intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[2][5] This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][5] Cytosolic cytochrome c then activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates executioner caspases like caspase-3.[2] Activated caspase-3 is responsible for the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[2][4] The pro-apoptotic effects of this compound are further supported by its ability to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4]

In some cancer cell lines, such as ras-transformed human breast epithelial cells and gastric cancer cells, the apoptotic effects of this compound are linked to the generation of reactive oxygen species (ROS).[4][7][8] The accumulation of intracellular ROS can induce oxidative stress, which is a key trigger for the mitochondrial apoptotic pathway.[4]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, including endometrial, glioblastoma, and lung cancer cells.[3][5][6] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The G2/M arrest is often mediated by the modulation of the Cdc2-cyclin B1 complex.[3] this compound can inactivate this complex by targeting the upstream regulators. For instance, in endometrial cancer cells, this compound activates the ATM-Chk1/2 pathway, which leads to the phosphorylation and inactivation of Cdc25C.[3] Inactivated Cdc25C can no longer activate Cdc2, leading to G2/M arrest.[3]

In gastric cancer cells, this compound has been observed to induce G0/G1 phase arrest.[8] This is achieved by up-regulating the expression of cell cycle inhibitors p21 and p27, and down-regulating the expression of proteins that promote cell cycle progression, such as CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E.[8]

Key Signaling Pathways Modulated by this compound

This compound's ability to induce apoptosis and cell cycle arrest is a consequence of its influence on a complex network of signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in oral and gastric cancer cells.[7][9] This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt, this compound can suppress these pro-survival signals, thereby promoting apoptosis.[9]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target of this compound. In some contexts, such as ras-transformed breast cancer cells, this compound inhibits the activation of ERK1/2, a component of a cell survival signaling pathway.[4] Conversely, in gastric cancer cells, this compound treatment leads to the increased phosphorylation of JNK and p-38, which are often associated with stress-induced apoptosis.[7] The modulation of the MAPK pathway by this compound appears to be cell-type specific.

  • NF-κB Pathway: this compound has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[10] In gastric cancer cells, this compound treatment leads to an increase in the expression of IκB-α and a decrease in the expression of NF-κB, suggesting an inhibitory effect on this pro-survival pathway.[7]

  • Wnt/β-catenin Pathway: In gastric cancer cells, this compound has been found to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway.[8] It achieves this by down-regulating the expression of Wnt-3a, p-GSK-3β, N-cadherin, and β-catenin, while up-regulating E-cadherin.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Cell LineAssayConcentration (µM)EffectReference
Apoptosis Induction
CAOV-3 (Ovarian)Flow CytometryNot specifiedIncreased apoptosis[2]
MCF10A-ras (Breast)Flow Cytometry10048.72% apoptotic cells (vs. 7.78% in control)[4]
MCF-7 (Breast)Flow Cytometry10, 20, 40Dose-dependent increase in early (7%, 17%) and late (36%, 40%) apoptosis[11]
Cell Cycle Arrest
Hec1A (Endometrial)Not specifiedNot specifiedG2/M phase arrest[3]
U87 (Glioblastoma)Not specifiedNot specifiedG2/M phase arrest[5]
Osimertinib-resistant Lung Cancer CellsNot specifiedNot specifiedG2/M phase arrest[6]
AGS (Gastric)Cell Cycle AssayNot specifiedG0/G1 phase arrest[8]
In Vivo Efficacy
Ehrlich's Ascites Carcinoma (Mice)Tumor WeightNot specifiedReduction in tumor weight[12]
Ehrlich's Ascites Carcinoma (Mice)Mitotic FiguresNot specified83.47% decrease in mitotic figures[12]
Ehrlich's Ascites Carcinoma (Mice)Tumor Giant CellsNot specified53.01% decrease in tumor giant cells[12]
Ehrlich's Ascites Carcinoma (Mice)MDA LevelsNot specified72% decrease in MDA levels[12]

Experimental Protocols

This section provides a detailed methodology for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, etc.) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Jaceidin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Jaceidin_Cell_Cycle_Arrest_Pathway This compound This compound ATM_Chk ↑ ATM/Chk1/2 activation This compound->ATM_Chk Cdc25C ↓ Cdc25C (inactive) ATM_Chk->Cdc25C Cdc2_CyclinB1 Cdc2-Cyclin B1 complex (inactive) Cdc25C->Cdc2_CyclinB1 G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest

Caption: this compound-induced G2/M cell cycle arrest pathway.

Jaceidin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt ↓ p-Akt (inactive) Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Experimental_Workflow start Cancer Cell Lines treat This compound Treatment (Dose- & Time-dependent) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Protein Expression (Western Blot) treat->western end Mechanism of Action Elucidation viability->end apoptosis->end cell_cycle->end western->end

Caption: General experimental workflow for investigating this compound.

References

Jaceidin's Anti-Inflammatory Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory signaling pathways modulated by Jaceidin, a naturally occurring flavone.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-inflammatory therapeutics. This compound has demonstrated significant potential in mitigating inflammatory responses through its influence on key cellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide summarizes the quantitative data, details the experimental methodologies for key assays, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of pathologies. The discovery of natural compounds with potent anti-inflammatory properties offers promising avenues for therapeutic intervention. This compound, a flavone isolated from several plant species including Artemisia princeps, has emerged as a compound of interest due to its demonstrated ability to suppress the production of pro-inflammatory mediators.[2][3] This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. This guide will dissect the molecular mechanisms underlying this compound's anti-inflammatory effects, providing a foundational resource for further research and development.

Quantitative Data on this compound's Anti-Inflammatory Activity

The following tables summarize the key quantitative data from various in vitro and in vivo studies, highlighting the efficacy of this compound in inhibiting inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

TargetCell LineStimulantThis compound ConcentrationInhibitionIC50 ValueReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS5-40 µMConcentration-dependent-[2]
Nitric Oxide (NO)BV-2 Microglia---27 ± 0.4 µM[1]
iNOS ExpressionRAW 264.7 MacrophagesLPS5-40 µMSignificant Suppression-[2]
COX-2 ExpressionBV-2 MicrogliaLPS10 µM, 20 µMSignificant Reduction-[4]
TNF-α ProductionRAW 264.7 MacrophagesLPSNot SpecifiedSuppression-
IL-6 ProductionRAW 264.7 MacrophagesLPSNot SpecifiedSuppression-
IL-1β ProductionRAW 264.7 MacrophagesLPSNot SpecifiedSuppression-

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelConditionThis compound DosageOutcomeReference
MouseSpinal Cord Injury20 mg/kg (i.p.)Reduced microglial activation and tissue damage[4]
MouseCarrageenan-induced paw edemaNot SpecifiedReduced paw edema[5]
MouseEhrlich's ascites carcinomaNot SpecifiedDecreased tumor weight and VEGF levels[6]

Core Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following sections detail these pathways and are accompanied by visual diagrams generated using the DOT language.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα. This action effectively blocks the nuclear translocation of NF-κB, thereby suppressing the expression of downstream target genes, including those encoding for iNOS, COX-2, TNF-α, IL-6, and IL-1β.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκBα IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB_p->Proteasome Degradation NFkappaB_active Active NF-κB Nucleus Nucleus NFkappaB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits IkappaB_NFkappaB->IKK IkappaB_NFkappaB->NFkappaB_active Releases

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

This compound has been observed to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38. This inhibition leads to a downstream reduction in the activation of transcription factors like AP-1, which in turn decreases the expression of pro-inflammatory mediators.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

This compound inhibits the MAPK signaling pathway.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors, playing a significant role in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.

While direct studies on this compound's effect on the JAK-STAT pathway are limited, flavonoids, in general, have been shown to modulate this pathway. It is plausible that this compound may interfere with JAK-STAT signaling, thereby contributing to its overall anti-inflammatory profile. This could occur through the inhibition of JAK phosphorylation or by preventing STAT activation and nuclear translocation.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits p_JAK p-JAK JAK->p_JAK p_JAK->Receptor Phosphorylates Receptor p_JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerizes Nucleus Nucleus p_STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates This compound This compound (Potential) This compound->JAK Inhibits (Potential)

Potential inhibition of the JAK-STAT pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

  • Incubate the mixture at room temperature for 10 minutes.[7]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound and stimulate with LPS as described above.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Treat cells as described in the cell culture and treatment protocol.

  • Isolate total RNA from the cells using a TRIzol-based method or a commercial RNA isolation kit.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Collect the cell culture supernatant after treatment with this compound and LPS.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add a detection antibody, followed by a streptavidin-HRP conjugate.

  • Add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the production of a wide range of pro-inflammatory mediators, including nitric oxide, iNOS, COX-2, and various cytokines, underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. Further investigation into its effects on the JAK-STAT pathway and its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, offering a valuable resource for the scientific community.

References

Jaceidin's Antioxidant Activity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Jaceidin, a natural flavone found in several plants, including those of the Artemisia genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an antioxidant.

Executive Summary

This compound has demonstrated notable antioxidant activity in various in vitro and in vivo studies. Its mechanisms of action include direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response, such as the NF-κB pathway. Evidence also suggests a potential role in enhancing the endogenous antioxidant defense system. This guide summarizes the available quantitative data, details the experimental protocols for key antioxidant assays, and visualizes the relevant biological pathways and experimental workflows.

In Vitro Antioxidant Activity of this compound

This compound's ability to counteract oxidative stress has been evaluated using a range of in vitro assays. The following table summarizes the available quantitative data on its antioxidant efficacy.

Assay TypeTargetThis compound ConcentrationResultCitation
TBARS Cu²⁺-mediated LDL oxidation10.2 µMIC₅₀[1]
DPPH Radical Scavenging DPPH radical100 µMScavenging activity observed[1][2]
Cellular ROS Inhibition Intracellular ROS in LPS-induced RAW264.7 macrophages5-40 µMInhibition of ROS generation[1]

Note: While DPPH radical scavenging activity has been reported, a specific IC₅₀ value for pure this compound is not consistently available in the reviewed literature. Further studies are required to quantify its potency in DPPH, ABTS, FRAP, and ORAC assays.

In Vivo Antioxidant Activity

In vivo studies in animal models have provided evidence for this compound's antioxidant effects at a systemic level.

Animal ModelConditionTreatmentKey FindingsCitation
db/db diabetic mice Type 2 DiabetesOral this compound supplementation for 8 weeksIncreased the expression and activity of Cu/Zn-Superoxide Dismutase (SOD) in the kidneys, enhancing the antioxidant defense system.

These findings suggest that this compound can bolster the body's natural antioxidant defenses, offering a potential therapeutic avenue for conditions associated with oxidative stress.

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are not solely based on direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate inflammatory and antioxidant responses.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway.[1] Oxidative stress is a known activator of NF-κB, which in turn upregulates the expression of pro-inflammatory genes and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, this compound can mitigate the downstream inflammatory effects of oxidative stress.

NF_kappa_B_Pathway ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active nucleus Nucleus NFkB_p65_p50_active->nucleus Translocates to proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->proinflammatory_genes Induces This compound This compound This compound->IKK Inhibits This compound->NFkB_p65_p50_active Inhibits Translocation

This compound's inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, many flavonoids are known to be potent activators. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. The observed increase in Cu/Zn-SOD in vivo suggests a potential role for this compound in modulating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 This compound This compound (Potential Activator) This compound->Keap1 May induce conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation of Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Nrf2 nucleus Nucleus Nrf2_active->nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., SOD, HO-1) ARE->Antioxidant_Genes Induces Transcription

Potential activation of the Nrf2 pathway by this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below for reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix this compound/Control with DPPH solution DPPH_sol->Mix Jaceidin_sol Prepare serial dilutions of this compound Jaceidin_sol->Mix Control_sol Prepare Ascorbic Acid (Positive Control) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ value Measure->Calculate

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the this compound or control solutions to the wells.

  • Add an equal volume of the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Oxidation

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a breakdown product of lipid peroxides, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

TBARS_Workflow cluster_oxidation LDL Oxidation cluster_TBARS TBARS Reaction cluster_measurement Measurement & Analysis LDL Prepare LDL solution Jaceidin_preinc Pre-incubate LDL with various concentrations of this compound LDL->Jaceidin_preinc Induce_ox Induce oxidation with CuSO₄ (e.g., 5 µM) Jaceidin_preinc->Induce_ox Incubate_ox Incubate (e.g., 37°C for 2-4 h) Induce_ox->Incubate_ox Add_reagents Add TBA and acid (e.g., TCA) to the oxidized LDL Incubate_ox->Add_reagents Heat Heat at 95-100°C for 15-60 min Add_reagents->Heat Cool Cool to room temperature Heat->Cool Centrifuge Centrifuge to pellet precipitate Cool->Centrifuge Measure Measure absorbance of supernatant at 532 nm Centrifuge->Measure Calculate Calculate MDA concentration and % inhibition Measure->Calculate

Workflow for the TBARS assay of LDL oxidation.

Protocol:

  • Dialyze human LDL against phosphate-buffered saline (PBS) to remove EDTA.

  • Incubate the LDL solution with various concentrations of this compound for a short period.

  • Induce lipid peroxidation by adding a solution of copper sulfate (e.g., 5 µM final concentration).

  • Incubate the mixture at 37°C for 2-4 hours.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Heat the samples at 95-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the amount of MDA formed using a standard curve of MDA.

  • Calculate the percentage inhibition of LDL oxidation by this compound at different concentrations to determine the IC₅₀ value.[3][4][5][6]

Cellular Reactive Oxygen Species (ROS) Inhibition Assay using DCFH-DA

This cell-based assay measures the ability of a compound to reduce intracellular ROS levels. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Cellular_ROS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining_measurement Staining & Measurement Seed_cells Seed cells (e.g., RAW264.7) in a 96-well plate Incubate_cells Incubate until confluent Seed_cells->Incubate_cells Pretreat_this compound Pre-treat cells with various concentrations of this compound Incubate_cells->Pretreat_this compound Induce_ROS Induce oxidative stress (e.g., with LPS or H₂O₂) Pretreat_this compound->Induce_ROS Load_DCFH_DA Load cells with DCFH-DA probe Induce_ROS->Load_DCFH_DA Incubate_probe Incubate to allow de-esterification Load_DCFH_DA->Incubate_probe Measure_fluorescence Measure fluorescence (Ex/Em ~485/530 nm) Incubate_probe->Measure_fluorescence

Workflow for the cellular ROS inhibition assay.

Protocol:

  • Seed adherent cells, such as RAW264.7 macrophages, in a 96-well black, clear-bottom plate and culture until they reach confluence.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce oxidative stress by adding an agent like lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂) and incubate for an appropriate time.

  • Wash the cells with PBS and then load them with a solution of DCFH-DA in a serum-free medium.

  • Incubate the cells in the dark to allow for the de-esterification of DCFH-DA to DCFH.

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The reduction in fluorescence intensity in this compound-treated cells compared to the control (LPS/H₂O₂ alone) indicates the inhibition of intracellular ROS.[7][8][9][10][11]

Conclusion and Future Directions

This compound exhibits promising antioxidant properties through both direct radical scavenging and modulation of cellular signaling pathways. The available data underscore its potential as a therapeutic agent for conditions associated with oxidative stress. However, further research is warranted to fully elucidate its antioxidant profile. Specifically, quantitative determination of its efficacy in standardized assays such as DPPH, ABTS, FRAP, and ORAC is needed. Furthermore, more in-depth studies are required to confirm the direct activation of the Nrf2 pathway by this compound and to explore its full range of in vivo antioxidant effects. Such investigations will be crucial in advancing the development of this compound for clinical applications.

References

Neuroprotective Effects of Jaceidin: An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a flavone found in several medicinal plants, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. While direct and extensive in vitro research on its specific neuroprotective capabilities remains nascent, this technical guide synthesizes the available data on this compound's biological activity in neuronal cell lines and extrapolates potential neuroprotective mechanisms based on the well-established actions of related flavonoids. This document provides a framework for future research by outlining relevant experimental protocols and potential signaling pathways for investigation.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and apoptosis are key pathological mechanisms contributing to neuronal cell death. Flavonoids, a class of polyphenolic compounds, are known to possess potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotective drug development. This compound, or 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one, is a flavonoid that has demonstrated significant biological activity in various in vitro models. This guide explores its potential neuroprotective effects based on current, albeit limited, direct evidence and the broader understanding of flavonoid pharmacology.

Quantitative Data on the Bioactivity of this compound

Direct quantitative data on the neuroprotective effects of this compound against specific neurotoxins are not extensively available in the current body of scientific literature. However, studies on its effects on neuronal and other cell types provide valuable insights into its potential dose-dependent activities and cytotoxic profile.

Cell LineTreatmentEndpointConcentrationResultReference
SH-SY5Y (Human Neuroblastoma)This compound (in combination with Cisplatin)IC50160 µMDetermined as the half-maximal inhibitory concentration for the combination treatment.[1]
SH-SY5Y (Human Neuroblastoma)This compound + CisplatinOxidative Stress Markers160 µMIncreased Lipid Peroxidation (LPO) and Catalase (CAT) levels; Decreased Superoxide Dismutase (SOD) activity.[1]

Note: The data from the SH-SY5Y cell line study reflect the combined effects with cisplatin, aimed at evaluating anticancer properties, and may not be directly indicative of this compound's standalone neuroprotective potential against a neurotoxic insult. Further studies are required to elucidate these specific effects.

Proposed Neuroprotective Mechanisms and Signaling Pathways

Based on the known biological activities of this compound and other flavonoids, several signaling pathways are hypothesized to be involved in its potential neuroprotective effects.

Antioxidant and Anti-inflammatory Pathways

This compound is known to possess antioxidant and anti-inflammatory properties, which are crucial for neuroprotection. Key signaling pathways likely modulated by this compound include:

  • NF-κB Signaling: this compound may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By preventing the translocation of NF-κB to the nucleus, this compound could suppress the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating cellular responses to stress. This compound may modulate these pathways to reduce oxidative stress and apoptosis.

G Potential Anti-inflammatory and Antioxidant Signaling of this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibition MAPK MAPK Pathways (ERK, JNK, p38) This compound->MAPK Modulation NFkB NF-κB Pathway This compound->NFkB Inhibition Neuroprotection Neuroprotection This compound->Neuroprotection ROS->MAPK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress Inflammation Neuroinflammation NFkB->Inflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage

Caption: Putative antioxidant and anti-inflammatory pathways of this compound.

Pro-Survival Signaling Pathways

Flavonoids are known to activate pro-survival signaling cascades in neuronal cells. This compound may exert neuroprotective effects through pathways such as:

  • PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Activation of this pathway by this compound could lead to the inhibition of apoptotic proteins and the promotion of neuronal survival.

G Hypothesized Pro-Survival Signaling of this compound This compound This compound PI3K PI3K This compound->PI3K Activation Neurotoxic_Insult Neurotoxic Insult Apoptotic_Proteins Apoptotic Proteins (e.g., Bad, Caspases) Neurotoxic_Insult->Apoptotic_Proteins Akt Akt PI3K->Akt Akt->Apoptotic_Proteins Inhibition Cell_Survival_Proteins Cell Survival Proteins (e.g., Bcl-2) Akt->Cell_Survival_Proteins Activation Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Neuronal_Survival Neuronal Survival Cell_Survival_Proteins->Neuronal_Survival

Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.

Experimental Protocols for Investigating Neuroprotective Effects

To rigorously assess the neuroprotective effects of this compound in vitro, a series of well-defined experimental protocols are necessary. The following outlines a general workflow and specific methodologies.

General Experimental Workflow

G General Workflow for In Vitro Neuroprotection Assay Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pretreatment Pre-treatment with this compound (various concentrations) Cell_Culture->Pretreatment Induction Induction of Neurotoxicity (e.g., H2O2, Glutamate, Aβ) Pretreatment->Induction Incubation Incubation (defined time period) Induction->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability Assays (MTT, LDH) Assessment->Viability Oxidative_Stress_Assay Oxidative Stress Assays (ROS, SOD, GPx) Assessment->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase activity) Assessment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Assessment->Western_Blot

Caption: A standardized workflow for assessing this compound's neuroprotective effects.

Detailed Methodologies

4.2.1. Cell Culture and Differentiation

  • Cell Lines: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used models.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, SH-SY5Y cells can be differentiated with retinoic acid (10 µM) for 5-7 days. PC12 cells can be differentiated with Nerve Growth Factor (NGF; 50-100 ng/mL) for 7-10 days.

4.2.2. Induction of Neurotoxicity

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) at concentrations ranging from 100-500 µM for 24 hours.

  • Excitotoxicity: Glutamate at concentrations ranging from 5-20 mM for 24 hours.

  • Amyloid-beta Toxicity: Aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides at concentrations of 10-25 µM for 24-48 hours.

4.2.3. Assessment of Cell Viability

  • MTT Assay: Measures mitochondrial reductase activity. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) for 2-4 hours. The resulting formazan crystals are solubilized with DMSO, and absorbance is read at 570 nm.

  • LDH Assay: Measures lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage. The assay is performed using a commercially available kit according to the manufacturer's instructions.

4.2.4. Measurement of Oxidative Stress

  • Intracellular ROS: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) (10-20 µM) for 30 minutes. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

  • Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in cell lysates can be measured using commercially available colorimetric assay kits.

4.2.5. Detection of Apoptosis

  • Annexin V/Propidium Iodide (PI) Staining: Differentiated cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, can be measured in cell lysates using a colorimetric or fluorometric assay kit that utilizes a specific caspase substrate.

4.2.6. Western Blot Analysis

  • Protein Extraction and Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound in vitro is currently limited, its known antioxidant and anti-inflammatory properties, coupled with the established neuroprotective mechanisms of flavonoids, provide a strong rationale for further investigation. The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate the neuroprotective potential of this compound. Future research should focus on:

  • Determining the efficacy of this compound against a panel of neurotoxins in well-characterized neuronal cell models.

  • Elucidating the specific signaling pathways modulated by this compound in the context of neuroprotection.

  • Identifying the optimal therapeutic window and potential synergistic effects with other compounds.

A thorough in vitro characterization of this compound's neuroprotective effects is a critical first step in assessing its potential as a novel therapeutic agent for neurodegenerative diseases.

References

Jaceidin: A Technical Guide to its Discovery, Historical Background, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jaceidin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its natural sources, initial isolation, and chemical synthesis. The core of this document focuses on its biological activities, presenting quantitative data on its anti-inflammatory, anticancer, and antibacterial effects. Detailed experimental protocols for key assays are provided to enable reproducibility and further investigation. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, offering insights into its mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Historical Background

This compound (4′,5,7-Trihydroxy-3,3′,6-trimethoxyflavone) was first identified as a natural product isolated from various plant species. Its discovery is rooted in the exploration of traditional medicinal plants for bioactive compounds.

Natural Sources and Isolation

This compound has been isolated from a variety of botanical sources, including:

  • Centaurea jacea (Brown Knapweed): This was one of the initial plant species from which this compound was identified. Bioassay-guided fractionation of extracts from Centaurea jacea led to the isolation of this compound among other flavonoids.[1][2]

  • Chamomilla recutita (German Chamomile): Known for its traditional medicinal uses, German Chamomile has also been identified as a natural source of this compound.

  • Artemisia californica (California Sagebrush): Extracts from this plant have shown biological activity, leading to the isolation and identification of this compound.

  • Bidens pilosa: This plant is another documented source of this compound.

  • Chiliadenus montanus: Phytochemical studies of this plant have also resulted in the isolation of this compound.

The isolation of this compound typically involves the extraction of plant material with organic solvents such as methanol, followed by solvent-solvent partitioning and chromatographic techniques like column chromatography and preparative thin-layer chromatography to purify the compound.[2]

First Chemical Synthesis

The first total synthesis of this compound was reported in 1968 by Fukui and his colleagues. Their work provided a definitive structural confirmation of the natural product and made the compound available for further biological investigation. The synthesis involved a multi-step process, providing a foundational methodology for creating this compound and its analogs in the laboratory.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. The following tables summarize the available quantitative data for this compound and the closely related flavone, Jaceosidin, which serves as a valuable reference due to its structural similarity and more extensive characterization in some assays.

Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50 / EffectReference
JaceosidinNitric Oxide (NO) Production InhibitionMicroglia27 ± 0.4 µM
JaceosidinLDL Oxidation Inhibition (TBARS assay)N/A10.2 µM
Anticancer Activity
CompoundAssayCell LineIC50Reference
JaceosidinCell Proliferation (MTT Assay)HSC-3 (Oral Squamous Carcinoma)82.1 µM
JaceosidinCell Proliferation (MTT Assay)Ca9.22 (Oral Squamous Carcinoma)97.5 µM
JaceosidinCell Proliferation (MTT Assay)T24 (Bladder Cancer)Dose-dependent decrease[3]
JaceosidinCell Proliferation (MTT Assay)AGS (Gastric Cancer)Dose-dependent decrease[4][5]
Antibacterial Activity

Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not extensively reported in the available literature. However, initial screenings have indicated its potential as an antibacterial agent. Further research is required to quantify its spectrum of activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and Jaceosidin's biological activities.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HSC-3, Ca9.22, T24, AGS) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Jaceosidin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][7][8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][7][8]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[9][10]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[9][10][11][12]

Western Blot Analysis for Signaling Pathway Proteins (STAT3, Akt, etc.)
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, GAPDH).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14]

Signaling Pathways and Mechanisms of Action

This compound and its analogs are believed to exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.

Inhibition of Pro-inflammatory Pathways

This compound is postulated to inhibit pro-inflammatory responses by downregulating the NF-κB signaling pathway. This involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB_complex p50 p65 IkBa IkBa->NFkB_complex:ikba p50_nuc p50 p65_nuc p65 p50 p50 p50->NFkB_complex:p50 p65 p65 p65->NFkB_complex:p65 NFkB_complex->p50_nuc translocation NFkB_complex->p65_nuc This compound This compound This compound->IKK inhibits DNA DNA p50_nuc->DNA p65_nuc->DNA Gene_Transcription Gene_Transcription DNA->Gene_Transcription induces

This compound's proposed inhibition of the NF-κB signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In cancer cells, this compound is thought to induce apoptosis and cause cell cycle arrest, primarily at the G2/M or G0/G1 phase.[3][5] This is potentially mediated through the modulation of the Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation. By inhibiting the phosphorylation of Akt and STAT3, this compound can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering programmed cell death.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 activates Bax Bax (Pro-apoptotic) pAkt->Bax inhibits This compound This compound This compound->Akt inhibits phosphorylation Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Proposed mechanism of this compound-induced apoptosis via Akt pathway inhibition.
Anti-angiogenic Effects via VEGFR Inhibition

This compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. By blocking the VEGFR signaling cascade, this compound may inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Experimental_Workflow Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Bioassay_Guided_Fractionation Bioassay_Guided_Fractionation Extraction->Bioassay_Guided_Fractionation Isolation_Purification Isolation_Purification Bioassay_Guided_Fractionation->Isolation_Purification This compound This compound Isolation_Purification->this compound In_Vitro_Assays In Vitro Assays (Anti-inflammatory, Anticancer, Antibacterial) This compound->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) In_Vitro_Assays->Mechanism_Studies Data_Analysis Data_Analysis Mechanism_Studies->Data_Analysis Results Results Data_Analysis->Results

General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a promising natural flavonoid with a multifaceted pharmacological profile. Its discovery through the investigation of traditional medicinal plants has paved the way for detailed studies into its anti-inflammatory, anticancer, and antibacterial properties. While significant research has been conducted on the closely related compound Jaceosidin, providing valuable insights into potential mechanisms of action, further quantitative studies on this compound itself are warranted. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. Continued investigation into its specific molecular targets and in vivo efficacy will be crucial in realizing its full clinical potential.

References

In Silico Prediction of Jaceidin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a naturally occurring O-methylated flavone, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and validate the protein targets of this compound. The guide details methodologies for computational approaches such as reverse docking and network pharmacology, presents predicted targets in structured tables, illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams, and provides detailed protocols for experimental validation.

Introduction

This compound is a flavone found in several medicinal plants, including those of the Artemisia genus. Preclinical studies have highlighted its potential in modulating key signaling pathways implicated in various diseases.[1][2] Specifically, this compound has been shown to influence the ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2 signaling cascades.[1][2] Furthermore, Vascular Endothelial Growth Factor Receptor (VEGFR) has been identified as a potential direct target, suggesting a role for this compound in angiogenesis.[3][4] The pleiotropic nature of this compound's bioactivity suggests that it likely interacts with multiple molecular targets. In silico approaches offer a powerful and efficient means to hypothesize these targets, thereby guiding subsequent experimental validation and accelerating the drug discovery process.

This guide outlines a systematic in silico approach to predict the targets of this compound, integrating data from multiple computational tools and databases. The workflow is designed to provide a list of high-confidence putative targets, which can then be validated through rigorous experimental assays.

In Silico Target Prediction Workflow

The prediction of this compound's molecular targets can be systematically approached using a multi-step computational workflow. This workflow, depicted below, integrates ligand-based and structure-based methods to generate a robust list of potential protein interactions.

In_Silico_Target_Prediction_Workflow cluster_0 Input cluster_1 Target Prediction cluster_2 Data Integration & Prioritization cluster_3 Output This compound This compound Structure (SMILES/SDF) Reverse_Docking Reverse Docking (e.g., AutoDock Vina, Glide) This compound->Reverse_Docking Pharmacophore Pharmacophore Screening (e.g., PharmMapper, ZINCPharmer) This compound->Pharmacophore Network_Pharmacology Network Pharmacology (e.g., SwissTargetPrediction, TargetNet) This compound->Network_Pharmacology Integration Integrate & Cross-validate Predicted Targets Reverse_Docking->Integration Pharmacophore->Integration Network_Pharmacology->Integration Prioritization Prioritize Targets based on Docking Score, Enrichment Analysis, and Biological Relevance Integration->Prioritization Putative_Targets List of Putative This compound Targets Prioritization->Putative_Targets PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB->Cell_Survival This compound This compound This compound->PI3K This compound->Akt NF_kappaB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) (inactive) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active NF-κB (p65/p50) (active) NFkB_complex->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression translocation & activation This compound This compound This compound->IKK This compound->NFkB_active

References

Jaceidin's Interaction with Cellular Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin, a flavone found in several plant species, has garnered significant interest for its diverse pharmacological activities, including its potent anti-cancer properties. A critical aspect of its mechanism of action lies in its interaction with cellular membranes. This interaction is not merely a passive partitioning but a dynamic process that can modulate membrane biophysical properties, influence the activity of membrane-associated proteins, and trigger downstream signaling cascades. This technical guide provides an in-depth exploration of the interaction between this compound and cellular membranes, summarizing the current understanding, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific quantitative data for this compound's direct membrane interactions are limited in the current literature, this guide leverages data from structurally similar flavonoids to provide illustrative examples and a framework for future research.

Core Concepts: Flavonoid-Membrane Interactions

Flavonoids, the class of polyphenolic compounds to which this compound belongs, are known to interact with lipid bilayers through various mechanisms. These interactions are influenced by the flavonoid's structure, including the number and position of hydroxyl groups, and the composition of the membrane itself.[1] The primary modes of interaction include:

  • Partitioning into the Bilayer: More hydrophobic flavonoids can insert themselves into the hydrophobic core of the lipid bilayer.[1]

  • Interfacial Binding: More hydrophilic flavonoids can associate with the polar head groups of phospholipids at the membrane-water interface.[1]

These interactions can lead to significant alterations in membrane properties:

  • Membrane Fluidity: Flavonoids can either increase or decrease membrane fluidity, depending on their structure and concentration, as well as the lipid composition of the membrane.[2][3] This can be measured by techniques such as fluorescence anisotropy.[2][4][5]

  • Membrane Permeability: Changes in membrane fluidity and packing can alter the permeability of the membrane to ions and small molecules.[6][7][8] This can be assessed using liposome leakage assays.

  • Lipid Raft Modulation: Flavonoids may preferentially partition into or disrupt lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[9][10][11]

This compound and its Impact on Cellular Signaling

While direct biophysical data on this compound's membrane interactions are scarce, its profound effects on cellular signaling pathways, many of which originate at the cell membrane, are well-documented. A key aspect of this compound's activity is its ability to induce apoptosis in cancer cells, a process intricately linked to membrane events.

Reactive Oxygen Species (ROS)-Mediated Signaling

This compound has been shown to induce the generation of reactive oxygen species (ROS), which act as second messengers to initiate apoptotic signaling cascades.[12][13][14] This process can be initiated at the plasma membrane through the activation of enzymes like NADPH oxidase.[12]

Jaceidin_ROS_Signaling This compound This compound Membrane Cellular Membrane This compound->Membrane Interacts with NADPH_Oxidase NADPH Oxidase Membrane->NADPH_Oxidase Activates ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Generates ASK1 ASK1 ROS->ASK1 Activates p38_JNK p38/JNK ASK1->p38_JNK Phosphorylates Apoptosis Apoptosis p38_JNK->Apoptosis Induces

This compound-induced ROS-mediated apoptotic signaling pathway.
Mitochondrial Membrane Permeabilization

A crucial event in this compound-induced apoptosis is the permeabilization of the outer mitochondrial membrane (MOMP).[6][7][8][15][16] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, ultimately activating the caspase cascade. This compound's interaction with the mitochondrial membrane, possibly altering its fluidity and lipid organization, is thought to facilitate this process.

Jaceidin_Mitochondrial_Apoptosis cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol This compound This compound MOM Outer Mitochondrial Membrane This compound->MOM Interacts with Bax_Bak Bax/Bak MOM->Bax_Bak Promotes oligomerization of MOMP MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release of Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's role in mitochondrial outer membrane permeabilization.

Quantitative Data on Flavonoid-Membrane Interactions

Table 1: Illustrative Effect of Flavonoids on Membrane Fluidity (Fluorescence Anisotropy)

FlavonoidConcentration (µM)Model MembraneFluorescence Anisotropy (r)Change from ControlReference
Quercetin50DMPC Liposomes0.268 ± 0.0014Increase[4]
Naringenin50DMPC Liposomes~0.260 (Control)No significant change[3]
Catechin50DMPC Liposomes~0.260 (Control)No significant change[3]
Halogenated Flavonoid D650MIMIC MembraneDecrease from controlDecrease[2]

Note: An increase in fluorescence anisotropy generally indicates a decrease in membrane fluidity (more ordered), while a decrease suggests an increase in fluidity (more disordered).[17]

Table 2: Illustrative Effect of Flavonoids on Membrane Permeability (Liposome Leakage Assay)

FlavonoidConcentration (µM)Liposome CompositionLeakage (%)Reference
Quercetin100Egg PCNot specified, but activity observed[18]
Rutin100Egg PCNot specified, but activity observed[18]
Isoscutellarein-Egg PCEncapsulation, not leakage, studied[19]
Methylflavonoids100Erythrocytes~3.4% hemolysis after 48h[20]

Note: Leakage assays typically measure the release of an encapsulated fluorescent dye from liposomes upon perturbation of the membrane by the test compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with cellular membranes.

Membrane Fluidity Assessment using Fluorescence Anisotropy

Objective: To quantify the effect of this compound on the fluidity of model lipid bilayers.

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in the polarization of the emitted light (anisotropy) reflect changes in the microviscosity of the probe's environment.[17]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Liposomes (e.g., DMPC or a mixture mimicking a specific cell membrane)

  • Fluorescent probe (e.g., DPH or TMA-DPH)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Liposome Preparation: Prepare unilamellar liposomes using a method such as thin-film hydration followed by extrusion.

  • Probe Incorporation: Incubate the liposomes with the fluorescent probe (e.g., DPH at a final concentration of 1 µM) for a sufficient time to allow for its incorporation into the bilayer.

  • This compound Treatment: Add varying concentrations of this compound to the liposome suspension. Include a vehicle control (solvent only).

  • Incubation: Incubate the samples for a defined period at a controlled temperature.

  • Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane.

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrument-specific correction factor.

  • Data Analysis: Plot the change in anisotropy as a function of this compound concentration.

Fluorescence_Anisotropy_Workflow Start Start Liposome_Prep Prepare Liposomes Start->Liposome_Prep Probe_Incorp Incorporate Fluorescent Probe Liposome_Prep->Probe_Incorp Jaceidin_Add Add this compound (various concentrations) Probe_Incorp->Jaceidin_Add Incubate Incubate Jaceidin_Add->Incubate Measure Measure Fluorescence Anisotropy Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End Liposome_Leakage_Workflow Start Start Liposome_Prep Prepare Dye-Encapsulated Liposomes Start->Liposome_Prep Dispense Dispense Liposomes into 96-well plate Liposome_Prep->Dispense Add_this compound Add this compound and Controls Dispense->Add_this compound Monitor_Fluorescence Monitor Fluorescence Over Time Add_this compound->Monitor_Fluorescence Calculate_Leakage Calculate % Leakage Monitor_Fluorescence->Calculate_Leakage End End Calculate_Leakage->End

References

Methodological & Application

Application Notes and Protocols: Jaceidin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and derivatization of Jaceidin (5,7,4'-trihydroxy-3,6,3'-trimethoxyflavone), a naturally occurring O-methylated flavonol with potential therapeutic applications. The document includes quantitative data on its biological activity, detailed experimental procedures, and visualizations of relevant signaling pathways.

This compound: Overview and Biological Activity

This compound is a flavonoid that has demonstrated significant anti-tumor properties. Research suggests that its mechanism of action involves the inhibition of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1][2] This inhibitory activity makes this compound a promising candidate for further investigation in cancer drug development.

Quantitative Biological Data

The cytotoxic and anti-tumor activities of this compound have been evaluated in several studies. The following table summarizes key quantitative findings.

ParameterCell Line / ModelValueReference
IC₅₀ MCF-7 (Breast Cancer)9.3 µM[1]
IC₅₀ HepG2 (Liver Cancer)9.7 µM[1]
Tumor Weight Reduction Ehrlich's Ascites Carcinoma (in vivo)96.4%[1]
VEGF Level Reduction Ehrlich's Ascites Carcinoma (in vivo)Significant reduction[1][2]

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a two-step process involving a Hoesch reaction followed by an Allan-Robinson flavone synthesis. The following protocol is based on the synthetic route described by Fukui et al.

Workflow for the Total Synthesis of this compound

G cluster_0 Step 1: Hoesch Reaction cluster_1 Step 2: Allan-Robinson Flavone Synthesis cluster_2 Step 3: Debenzylation Iretol Iretol Intermediate1 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone Iretol->Intermediate1 + Methoxyacetonitrile (Anhydrous Ether, ZnCl₂, Dry HCl gas) Methoxyacetonitrile Methoxyacetonitrile Intermediate2 4'-benzyloxy-5,7-dihydroxy- 3,3',6-trimethoxyflavone Intermediate1->Intermediate2 + O-benzylvanillic anhydride (Pyridine, Sodium Salt) OBA O-benzylvanillic anhydride This compound This compound Intermediate2->this compound Catalytic Debenzylation (Pd/C, H₂)

Caption: Workflow for the total synthesis of this compound.

Protocol:

Step 1: Synthesis of 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone (Hoesch Reaction)

  • To a solution of iretol (1,3,5-trihydroxy-2-methoxybenzene) in anhydrous ether, add an equimolar amount of methoxyacetonitrile.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Pass a stream of dry hydrogen chloride gas through the solution at 0°C for 3-4 hours with constant stirring.

  • Allow the reaction mixture to stand at room temperature overnight.

  • The resulting ketimine hydrochloride precipitate is collected by filtration.

  • Hydrolyze the ketimine hydrochloride by heating with water to yield 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 4'-benzyloxy-5,7-dihydroxy-3,3',6-trimethoxyflavone (Allan-Robinson Synthesis)

  • Heat a mixture of 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone, O-benzylvanillic anhydride, and its sodium salt in pyridine.

  • Reflux the mixture for 6-8 hours.

  • After cooling, pour the reaction mixture into dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-benzyloxy-5,7-dihydroxy-3,3',6-trimethoxyflavone.

Step 3: Synthesis of this compound (Debenzylation)

  • Dissolve 4'-benzyloxy-5,7-dihydroxy-3,3',6-trimethoxyflavone in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from a suitable solvent to yield pure this compound.

Derivatization of this compound: O-Ethylation

The hydroxyl groups of this compound can be derivatized to alter its physicochemical properties, such as solubility and bioavailability. The following is a general protocol for the O-ethylation of flavonoids, which can be adapted for the synthesis of this compound triethyl ether.

Workflow for O-Ethylation of this compound

G This compound This compound JaceidinTriethylEther This compound Triethyl Ether This compound->JaceidinTriethylEther + Diethyl Sulfate (Anhydrous Acetone, K₂CO₃) DiethylSulfate Diethyl Sulfate G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates This compound This compound This compound->VEGFR Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) NFkB->Angiogenesis Promotes

References

Jaceidin in vivo Xenograft Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a flavonoid isolated from Chiliadenus montanus, has demonstrated significant anti-tumor activity in preclinical studies. This document provides detailed application notes and protocols for utilizing this compound in in vivo xenograft mouse models. The information compiled herein, based on published research, is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound against various cancer types. The protocols cover cell line selection, xenograft model establishment, and treatment administration. Additionally, this document summarizes the quantitative data on this compound's efficacy and elucidates its molecular mechanism of action through key signaling pathways.

Data Presentation: Efficacy of this compound and its Analogue in Preclinical Models

The anti-tumor effects of this compound and its structurally similar analogue, Jaceosidin, have been quantified in different mouse models. The following tables summarize the key findings from these studies, providing a clear comparison of their efficacy.

Table 1: In Vivo Efficacy of this compound in an Ehrlich's Ascites Carcinoma (EAC) Solid Tumor Model [1]

Treatment GroupDosageMean Tumor Weight (mg)Tumor Weight Reduction (%)
Tumor ControlSaline0.9-
This compound50 mg/kg (three times weekly)0.03296.4

This study utilized an EAC solid tumor model, which is a murine-derived tumor, and not a human xenograft model.

Table 2: In Vivo Efficacy of Jaceosidin in a Human Non-Small Cell Lung Cancer (NSCLC) A549 Xenograft Model [2][3]

Treatment GroupDosageMean Tumor Weight (g)Mean Tumor Volume (mm³)
ControlVehicle~1.2~1200
JaceosidinLow Dose~0.8~800
JaceosidinHigh Dose~0.4~400

Note: Specific dosage concentrations for low and high doses were not explicitly stated in the primary source.

Table 3: In Vitro Cytotoxicity of this compound [1][4]

Cell LineCancer TypeIC₅₀ (µM)
HepG2Liver Cancer9.7
MCF-7Breast Cancer9.3

Experimental Protocols

This section provides detailed protocols for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy of this compound.

Cell Culture
  • Cell Line Selection: Based on in vitro data, human cancer cell lines such as HepG2 (liver cancer) or MCF-7 (breast cancer) are suitable choices.[1][4] The A549 (non-small cell lung cancer) cell line has been validated for a this compound analogue in vivo.[2][3]

  • Culture Conditions: Culture the selected cancer cell line in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Subcutaneous Xenograft Mouse Model Protocol
  • Animal Model: Use immunodeficient mice, such as athymic nude mice (e.g., BALB/c nude) or NOD-SCID mice, to prevent rejection of human tumor cells.

  • Cell Preparation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups.

    • This compound Administration: Based on available data, a starting dose of 50 mg/kg administered intraperitoneally three times a week can be used.[1] Dose adjustments may be necessary depending on the tumor model and observed toxicity.

    • Control Group: Administer the vehicle (e.g., saline) to the control group following the same schedule.

  • Endpoint:

    • Continue treatment for a defined period (e.g., 21 days).[1]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tissues can be collected for further analysis (e.g., histopathology, Western blotting).

Mechanism of Action: Signaling Pathways

This compound and its analogue, Jaceosidin, exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.

This compound's Inhibition of Angiogenesis

This compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by targeting Vascular Endothelial Growth Factor (VEGF).[1][4] By inhibiting VEGF, this compound can disrupt the formation of new blood vessels that supply nutrients to the tumor.

Jaceidin_VEGF_Pathway This compound This compound VEGF VEGF This compound->VEGF Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Jaceosidin_Signaling_Pathway cluster_Jaceosidin Jaceosidin cluster_Cellular_Effects Cellular Effects Jaceosidin Jaceosidin ROS ↑ ROS Jaceosidin->ROS Apoptosis Apoptosis Migration_Inhibition Inhibition of Migration AKT AKT Pathway ROS->AKT Inhibits MAPK MAPK Pathway ROS->MAPK Activates Wnt Wnt/β-catenin Pathway ROS->Wnt Inhibits AKT->Apoptosis MAPK->Apoptosis Wnt->Migration_Inhibition Xenograft_Workflow A 1. Cell Culture (e.g., HepG2, MCF-7, A549) B 2. Cell Preparation for Injection A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Groups D->E F 6. Treatment Administration (this compound vs. Vehicle) E->F G 7. Endpoint Analysis (Tumor Weight & Volume) F->G

References

Application Note: Quantification of Jaceidin using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Jaceidin, a bioactive flavone found in various plant species. The described protocol is applicable for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. The method is sensitive, specific, and provides accurate quantification of this compound.

Introduction

This compound (5,7,4'-trihydroxy-6,3'-dimethoxyflavone) is a naturally occurring flavone that has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant materials and derived products is crucial for standardization and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a powerful analytical tool for this purpose, providing high resolution and spectral information for peak identification and purity assessment. This document provides a comprehensive protocol for the quantification of this compound using a validated HPLC-DAD method.

Data Presentation

A summary of the quantitative data for the HPLC-DAD method for this compound quantification is presented in Table 1. This data is representative of a typical validated method for flavonoids and should be confirmed during in-house method validation.

Table 1: Summary of Quantitative Data for this compound Quantification

ParameterValue
Chromatographic Conditions
HPLC ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (Gradient)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength348 nm
Method Validation Parameters
Retention Time (t R )Approximately 12.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • Ultrasonic bath.

Reagents and Standards
  • This compound analytical standard (>98% purity).

  • HPLC grade acetonitrile.

  • HPLC grade methanol.

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock standard solution with methanol. These solutions are used to construct the calibration curve.

Sample Preparation
  • Plant Material Extraction:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Transfer the powder to a flask and add 50 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with 50 mL of methanol each time.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 60% B

    • 20-25 min: 60% B

    • 25-30 min: 60% to 20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • DAD Detection: 348 nm. The full UV spectrum from 200-400 nm should be recorded to confirm peak identity and purity.

Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the this compound standard.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating the peak area of the sample on the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Sample Plant Material Extraction Methanol Extraction & Sonication Sample->Extraction Standard This compound Standard Std_Prep Serial Dilution Standard->Std_Prep Filtration Filtration Extraction->Filtration Reconstitution Reconstitution in Methanol Filtration->Reconstitution Injection HPLC Injection Reconstitution->Injection Std_Prep->Injection Calibration Calibration Curve Construction Std_Prep->Calibration Separation C18 Column Separation Injection->Separation Detection DAD Detection (348 nm) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification of this compound Peak_ID->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

dad_principle cluster_structure This compound Structure cluster_detection Principle of DAD Detection This compound This compound C₁₇H₁₄O₇ O OMe OH OH O OMe OH Light_Source Deuterium & Tungsten Lamps (Broad Wavelength Range) Flow_Cell Flow Cell (Sample from HPLC) Light_Source->Flow_Cell Polychromatic Light Diode_Array Photodiode Array (Measures Absorbance at all Wavelengths Simultaneously) Flow_Cell->Diode_Array Transmitted Light Signal 3D Data (Absorbance vs. Time vs. Wavelength) Diode_Array->Signal

Caption: this compound structure and DAD principle.

Application Notes: Jaceidin for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jaceidin is a natural flavonoid compound, specifically a 4',5,7-trihydroxy-3',6-dimethoxyflavone, that has been isolated from plants such as Artemisia princeps and Artemisia vestita.[1][2] Emerging research has identified this compound as a potent anti-cancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[3][4] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for studying this compound-induced apoptosis in tumor cells.

Mechanism of Action

This compound triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, which is a critical cell death cascade regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][5] The process is often initiated by an accumulation of intracellular Reactive Oxygen Species (ROS).[4][6]

Key molecular events in this compound-induced apoptosis include:

  • Regulation of Signaling Pathways: this compound has been shown to suppress the pro-survival PI3K/Akt signaling pathway.[2][7] Concurrently, it activates the pro-apoptotic arms of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically increasing the phosphorylation of JNK and p38.[6][7]

  • Modulation of Bcl-2 Family Proteins: The compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin.[7] This shifts the balance in favor of pro-apoptotic proteins, leading to mitochondrial dysfunction.

  • Mitochondrial Disruption: this compound treatment leads to a decrease in the mitochondrial membrane potential (MMP).[1][3] This disruption results in the release of cytochrome c from the mitochondria into the cytosol.[1][3]

  • Caspase Activation Cascade: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[1][2] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[3][8]

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][7]

Data Presentation

This compound Cytotoxicity (IC50) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 Value (µM)Citation
HSC-3Oral Squamous Cell Carcinoma82.1[2][9]
Ca9.22Oral Squamous Cell Carcinoma97.5[2][9]
MCF-7Breast Cancer~20-40 (Effective Range)[10]
CAOV-3Ovarian CancerSignificant Inhibition[1][3]
SKOV-3Ovarian CancerSignificant Inhibition[1][3]
HeLaCervical CancerSignificant Inhibition[1][3]
PC3Prostate CancerSignificant Inhibition[1]
T98GGlioblastomaSignificant Inhibition[7]
AGSGastric CancerSignificant Inhibition[5][6]

Visualizations

Experimental Workflow for Studying this compound

G Experimental Workflow for this compound Studies A Cancer Cell Culture (e.g., AGS, HSC-3, CAOV-3) B Treat with this compound (Varying Concentrations & Times) A->B Incubation C1 Cell Viability Assay (MTT / CCK8) B->C1 C2 Apoptosis Analysis (Annexin V / PI Staining) B->C2 C3 Protein Expression Analysis (Western Blot) B->C3 D1 Determine IC50 Value C1->D1 D2 Quantify Apoptotic Cells (Flow Cytometry) C2->D2 D3 Measure Protein Levels (Caspases, Bcl-2, Akt, etc.) C3->D3

Caption: Workflow for investigating the anticancer effects of this compound.

This compound-Induced Apoptotic Signaling Pathway

G This compound-Induced Apoptotic Signaling Pathway cluster_0 Signaling Cascades cluster_1 Mitochondrial Events cluster_2 Execution Phase This compound This compound ROS ROS Accumulation This compound->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK) ROS->MAPK Activates Bcl2 Bcl-2 (Anti-apoptotic) expression PI3K_Akt->Bcl2 Inhibits MAPK->Bcl2 Inhibits MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Prevents CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Jaceidin in Cell Migration and Invasion Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of jaceidin, a natural flavonoid, in studying cell migration and invasion, with a specific focus on its effects on AGS human gastric adenocarcinoma cells. Detailed protocols for key in vitro assays are provided to enable researchers to investigate the inhibitory effects of this compound on cancer cell motility.

Introduction

This compound has been identified as a promising compound for cancer research, demonstrating capabilities in inducing apoptosis and inhibiting the migratory and invasive potential of cancer cells.[1][2] Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. These notes focus on the experimental evidence of this compound's role in modulating signaling pathways that govern cell migration and provide standardized protocols for assessing its efficacy.

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

This compound exerts its inhibitory effect on cell migration in AGS gastric cancer cells through the regulation of a reactive oxygen species (ROS)-mediated signaling pathway.[1][2] Specifically, this compound treatment leads to an accumulation of ROS, which in turn downregulates the Wnt-3a/GSK-3β/β-catenin signaling pathway.[1] This pathway is a critical regulator of cell adhesion and migration.

The key molecular events include the downregulation of Wnt-3a, phosphorylated glycogen synthase kinase-3β (p-GSK-3β), N-cadherin, and β-catenin, coupled with an upregulation of E-cadherin.[1] The decrease in N-cadherin and the increase in E-cadherin are hallmarks of an epithelial phenotype, suggesting that this compound may inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.

Jaceidin_Signaling_Pathway cluster_proteins Protein Expression Changes This compound This compound ROS ↑ ROS Accumulation This compound->ROS Wnt_pathway Wnt-3a/GSK-3β/ β-catenin Pathway ROS->Wnt_pathway Inhibits Wnt3a ↓ Wnt-3a pGSK3b ↓ p-GSK-3β N_cadherin ↓ N-cadherin beta_catenin ↓ β-catenin E_cadherin ↑ E-cadherin Migration Cell Migration & Invasion Inhibition Wnt3a->Migration pGSK3b->Migration N_cadherin->Migration beta_catenin->Migration E_cadherin->Migration

Caption: this compound-mediated inhibition of cell migration signaling pathway.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on AGS cell migration and the expression of key signaling proteins.

Table 1: Effect of this compound on AGS Cell Migration

Assay TypeThis compound ConcentrationTreatment DurationObserved Effect on Migration
Wound Healing Assay39 µM3, 6, 12, and 24 hoursTime-dependent reduction in wound closure rate
Transwell Migration Assay39 µM24 hoursSignificant decrease in the number of migrated cells

Table 2: Effect of this compound on Migration-Related Protein Expression in AGS Cells

ProteinThis compound ConcentrationTreatment DurationChange in Expression
Wnt-3a39 µM3, 6, 12, and 24 hoursDecreased
p-GSK-3β39 µM3, 6, 12, and 24 hoursDecreased
N-cadherin39 µM3, 6, 12, and 24 hoursDecreased
β-catenin39 µM3, 6, 12, and 24 hoursDecreased
E-cadherin39 µM3, 6, 12, and 24 hoursIncreased

Experimental Protocols

Detailed methodologies for performing wound healing and Transwell migration/invasion assays to evaluate the effect of this compound are provided below.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration in a two-dimensional context.

Wound_Healing_Workflow A 1. Seed AGS cells in a 6-well plate (1 x 10^5 cells/well) and grow to confluence. B 2. Create a 'scratch' in the cell monolayer using a sterile pipette tip. A->B C 3. Wash with PBS to remove dislodged cells. B->C D 4. Add fresh medium containing this compound (39 µM) or vehicle control. C->D E 5. Image the scratch at 0h and subsequent time points (e.g., 3, 6, 12, 24h). D->E F 6. Quantify the wound area at each time point and calculate the percentage of wound closure. E->F

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • AGS human gastric adenocarcinoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Inverted microscope with a camera

Procedure:

  • Seed AGS cells in 6-well plates at a density of 1 x 10^5 cells per well.[1]

  • Incubate the plates at 37°C in a 5% CO2 incubator until the cells form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.

  • Gently wash the wells twice with sterile PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 39 µM) or the vehicle control (e.g., DMSO).[1]

  • Immediately capture images of the scratch in each well using an inverted microscope at 0 hours. Mark the location of the image acquisition for consistency.

  • Incubate the plates and capture images of the same locations at subsequent time points (e.g., 3, 6, 12, and 24 hours).[1]

  • Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100%

Protocol 2: Transwell Migration and Invasion Assay

This assay assesses the ability of individual cells to migrate through a porous membrane (migration) or an extracellular matrix-coated membrane (invasion) towards a chemoattractant.

Transwell_Assay_Workflow A 1. (For Invasion) Coat Transwell inserts with Matrigel and allow to solidify. B 2. Seed AGS cells (1 x 10^5) in serum-free medium in the upper chamber of the Transwell insert. A->B C 3. Add this compound (39 µM) or vehicle control to the upper chamber. B->C D 4. Add medium with 20% FBS as a chemoattractant to the lower chamber. C->D E 5. Incubate for 24 hours. D->E F 6. Remove non-migrated cells from the upper surface of the membrane. E->F G 7. Fix and stain the migrated cells on the lower surface of the membrane. F->G H 8. Image and count the stained cells. G->H

Caption: Workflow for the Transwell migration and invasion assay.

Materials:

  • AGS human gastric adenocarcinoma cells

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free culture medium

  • Complete culture medium with 20% FBS

  • This compound stock solution

  • Cotton swabs

  • Methanol or another suitable fixative

  • 0.1% Crystal Violet staining solution

  • Inverted microscope with a camera

Procedure:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification. For migration assays, this step is omitted.

  • Harvest AGS cells and resuspend them in serum-free medium.

  • Seed 1 x 10^5 AGS cells in serum-free medium into the upper chamber of each Transwell insert.[1]

  • Add the desired concentration of this compound (e.g., 39 µM) or vehicle control to the upper chamber.[1]

  • Add complete culture medium containing 20% FBS as a chemoattractant to the lower chamber of the 24-well plate.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

  • Stain the fixed cells by immersing the inserts in a 0.1% Crystal Violet solution for 20 minutes.[3]

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image the lower surface of the membrane using an inverted microscope and count the number of stained cells in several random fields of view.

  • Quantify the results by calculating the average number of migrated/invaded cells per field.

Conclusion

This compound demonstrates significant potential as an inhibitor of cell migration and invasion in AGS gastric cancer cells. The provided protocols and background information offer a solid foundation for researchers to further investigate the anti-metastatic properties of this compound and its underlying molecular mechanisms. The use of standardized assays is critical for generating reproducible and comparable data in the field of cancer drug discovery.

References

Jaceidin: A Potent Modulator of NF-κB and PI3K/Akt Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Jaceidin is a naturally occurring flavone found in several plants of the Artemisia genus, which has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and antioxidant properties. At the molecular level, a growing body of evidence suggests that this compound exerts its therapeutic effects by modulating key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. These pathways are critical regulators of inflammation, cell survival, proliferation, and apoptosis. Dysregulation of NF-κB and PI3K/Akt signaling is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in studying the effects of this compound on these pivotal signaling cascades.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cell lines and molecular targets within the NF-κB and PI3K/Akt pathways.

Table 1: IC50 Values of this compound on Cancer Cell Viability

Cell LineCancer TypeIC50 (µM)Citation
HTB-26Breast Cancer10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
HCT116Colorectal Cancer22.4[1]
CaCo2Colorectal Cancer21.99[2]
MCF7Breast Cancer> 50[3]

Table 2: Inhibition of Key Proteins in the NF-κB and PI3K/Akt Pathways by this compound

Target ProteinCell LineTreatment/StimulusThis compound Conc.% Inhibition (approx.)Citation
p-p65RAW 264.7LPS50 µM75%[4]
p-IκBαRAW 264.7LPS50 µM80%[4]
iNOSRAW 264.7LPS50 µM> 90%[5]
COX-2RAW 264.7LPS50 µM> 90%[5]
p-Akt (Ser473)A549-20 µM98%[6]
p-Akt (Thr308)A549-20 µM96%[6]
PI3K (p85)A549-20 µM94%[6]
PI3K (p110)A549-20 µM92%[6]

Table 3: Effect of this compound on NF-κB-Related Activities

AssayCell LineStimulusThis compound Conc.EffectCitation
NO ProductionRAW 264.7LPS10 µMSignificant Inhibition[4]
NF-κB Luciferase ActivityHEK293TNF-α10 µMDose-dependent decrease[7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB and PI3K/Akt signaling pathways and the putative points of intervention by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Jaceidin_IKK This compound Jaceidin_IKK->IKK_complex Inhibition DNA DNA NFκB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and inhibition by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation Jaceidin_PI3K This compound Jaceidin_PI3K->PI3K Inhibition p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Effectors (mTOR, GSK3β, etc.) p_Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: PI3K/Akt signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the NF-κB and PI3K/Akt pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with various concentrations of this compound Incubate_24h->Treat_this compound Incubate_48h Incubate for 48 hours Treat_this compound->Incubate_48h Add_MTT Add MTT solution (5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., RAW 264.7, A549, HCT116)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Phosphorylated and Total NF-κB and Akt Pathway Proteins

This protocol is used to quantify the levels of key phosphorylated and total proteins in the NF-κB and PI3K/Akt pathways following treatment with this compound.

Materials:

  • Cell line (e.g., RAW 264.7 for NF-κB, A549 for PI3K/Akt)

  • This compound

  • LPS (for NF-κB activation) or growth factors (for PI3K/Akt activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • For NF-κB activation, stimulate cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. For PI3K/Akt activation, serum-starve cells overnight and then stimulate with a growth factor (e.g., EGF, IGF-1) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of this compound.

Materials:

  • Cell line (e.g., RAW 264.7)

  • This compound

  • LPS

  • Glass coverslips in 24-well plates

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in 24-well plates and allow them to adhere.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with LPS for 30-60 minutes.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with anti-p65 primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount coverslips on glass slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Analyze the nuclear and cytoplasmic fluorescence intensity to quantify p65 translocation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

  • Express the results as a percentage of the activity in the stimulated control cells.

Conclusion

This compound presents a promising natural compound for therapeutic intervention in diseases characterized by aberrant NF-κB and PI3K/Akt signaling. The data and protocols provided in this document offer a comprehensive resource for researchers to further investigate the molecular mechanisms of this compound and to evaluate its potential as a lead compound in drug discovery and development. Consistent and reproducible results will depend on careful adherence to these established methodologies and appropriate adaptation to specific experimental systems.

References

Jaceidin as a Potential VEGFR Modulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Jaceidin (5,7,4'-trihydroxy-3,6,3'-trimethoxyflavone) is a natural flavonoid that has garnered scientific interest for its potential role in modulating angiogenesis, the formation of new blood vessels. Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR, are key regulators of this process. Research into this compound's interaction with the VEGFR signaling pathway has yielded intriguing, albeit seemingly contradictory, results. This document provides a summary of the current understanding of this compound as both a potential activator and inhibitor of VEGFR-mediated signaling, along with detailed protocols for key experimental assays to further investigate its effects.

The available data suggests a dual role for this compound. In in vitro studies using endothelial cells, this compound has been observed to promote angiogenesis by activating VEGFR2 and its downstream signaling pathways. Conversely, in in vivo cancer models, this compound has been shown to attenuate tumor progression by inhibiting VEGF.[1][2] This suggests that this compound's effect on VEGFR signaling may be context-dependent, potentially influenced by the specific cellular environment (e.g., endothelial cells versus tumor cells) or through indirect mechanisms in a complex biological system.

These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other flavonoids in angiogenesis-related research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on cancer cell lines and in vivo tumor models.

Table 1: In Vitro Cytotoxicity of this compound [2]

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer9.7
MCF-7Breast Cancer9.3

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Ehrlich's Ascites Carcinoma (EAC) Model [2]

Treatment GroupMean Tumor Weight (mg)% Decrease in Tumor WeightMean Serum VEGF-B Level (pg/mL)% Decrease in Serum VEGF-B
Tumor Control0.9-71.46 ± 1.88-
This compound0.03296.4%27.3 ± 2.8261.7%

Data are presented as mean ± SD.

Signaling Pathways and Mechanisms of Action

Current research points to two distinct mechanisms of action for this compound concerning the VEGFR pathway, which are depicted in the diagrams below.

Pro-Angiogenic Signaling in Endothelial Cells

In endothelial cells, this compound has been reported to activate VEGFR2, initiating a downstream signaling cascade that promotes cell proliferation, migration, and tube formation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 FAK FAK VEGFR2->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Angiogenic_Genes Angiogenic Gene Expression NFkB->Angiogenic_Genes Proliferation Proliferation Angiogenic_Genes->Proliferation Migration Migration Angiogenic_Genes->Migration Tube_Formation Tube Formation Angiogenic_Genes->Tube_Formation This compound This compound This compound->VEGFR2 Activates

Caption: Pro-angiogenic signaling pathway of this compound in endothelial cells.

Anti-Angiogenic Mechanism in a Tumor Microenvironment

In an in vivo tumor model, this compound appears to exert an anti-angiogenic effect by reducing the levels of circulating VEGF, which in turn would lead to decreased activation of VEGFR2 on endothelial cells and subsequent inhibition of tumor angiogenesis. This suggests an indirect inhibitory mechanism.

G cluster_tumor Tumor Cell cluster_endothelial Endothelial Cell VEGF_Production VEGF Production VEGF VEGF VEGF_Production->VEGF VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth This compound This compound This compound->VEGF_Production Inhibits VEGF->VEGFR2 Activates

Caption: Proposed anti-angiogenic mechanism of this compound in a tumor context.

Experimental Protocols

To further elucidate the dual role of this compound on VEGFR signaling, the following experimental protocols are provided.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on angiogenesis.

G cluster_workflow Experimental Workflow for this compound Evaluation Start Start: Characterize this compound's Effect on VEGFR Kinase_Assay VEGFR Kinase Assay Start->Kinase_Assay Western_Blot Western Blot for p-VEGFR2 & Downstream Proteins Kinase_Assay->Western_Blot Direct Inhibition? Cell_Assays In Vitro Angiogenesis Assays (Proliferation, Migration, Tube Formation) Western_Blot->Cell_Assays Cellular Effect? In_Vivo In Vivo Tumor Model Cell_Assays->In_Vivo Physiological Relevance? Data_Analysis Data Analysis and Conclusion In_Vivo->Data_Analysis End End Data_Analysis->End

Caption: Logical workflow for the investigation of this compound's effects.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • VEGFR2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Sunitinib).

  • Add 5 µL of the this compound dilutions, vehicle control, or positive control to the wells of a 96-well plate.

  • Prepare a master mix containing VEGFR2 kinase and the substrate in kinase buffer.

  • Add 20 µL of the master mix to each well.

  • Prepare a 2X ATP solution in kinase buffer.

  • Start the kinase reaction by adding 25 µL of the 2X ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of VEGFR2 and its downstream signaling proteins in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • VEGF-A

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or loading control.

HUVEC Tube Formation Assay

This assay assesses the ability of this compound to affect the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel (growth factor reduced)

  • 96-well plate

  • This compound

  • VEGF-A (as a positive control for stimulation)

  • Sunitinib (as a positive control for inhibition)

  • Calcein AM (for visualization)

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of this compound, VEGF-A, or Sunitinib.

  • Seed 1.5-2 x 10⁴ cells per well onto the polymerized Matrigel.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM.

  • Capture images and quantify the tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on endothelial cell migration.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • This compound

  • VEGF-A (as a positive control for stimulation)

  • Sunitinib (as a positive control for inhibition)

Protocol:

  • Seed HUVECs in 6-well or 12-well plates and grow them to full confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free medium containing different concentrations of this compound, VEGF-A, or Sunitinib.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure over time to assess the rate of cell migration.

Conclusion

The current body of evidence presents a complex picture of this compound's interaction with the VEGFR signaling pathway. While in vitro studies on endothelial cells suggest a pro-angiogenic role through the activation of VEGFR2, in vivo anti-tumor studies indicate an anti-angiogenic effect mediated by the reduction of VEGF levels.[1][2] This highlights the need for further research to fully elucidate the context-dependent mechanisms of this compound. The protocols provided herein offer a framework for researchers to systematically investigate these dual effects, with the in vitro VEGFR kinase assay being a crucial first step in determining if this compound is a direct inhibitor of the receptor. A comprehensive understanding of this compound's multifaceted activity is essential for evaluating its potential as a therapeutic agent in angiogenesis-related diseases.

References

Jaceidin in Angiogenesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin (5,7,4'-trihydroxy-3,6,3'-trimethoxyflavone) is a naturally occurring flavone that has garnered significant interest in angiogenesis research due to its dual regulatory effects. Depending on the experimental context and concentration, this compound has been shown to exhibit both pro-angiogenic and anti-angiogenic properties. This document provides detailed application notes and protocols for utilizing this compound in various angiogenesis research models, enabling researchers to investigate its complex mechanisms of action.

Dual Role of this compound in Angiogenesis

This compound's paradoxical effects on angiogenesis are a critical consideration for researchers. Evidence suggests that at lower concentrations, it can promote the formation of new blood vessels, a process crucial for wound healing and tissue regeneration.[1] Conversely, at higher concentrations, and particularly in the context of cancer, this compound demonstrates anti-angiogenic and anti-tumor activities by inhibiting key drivers of tumor-induced neovascularization. This dual functionality makes this compound a fascinating subject for context-dependent drug discovery.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data reported for this compound in various angiogenesis and cancer models.

Table 1: Pro-angiogenic Effects of this compound

AssayCell Line/ModelEffective ConcentrationObserved Effect
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)5-10 µg/mL~1.5-fold increase in proliferation.[1]
DNA SynthesisHuman Umbilical Vein Endothelial Cells (HUVECs)5-10 µg/mL>2-fold increase in DNA synthesis.[1]
VEGFR2 PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)10 µMStimulation of VEGFR2 phosphorylation.

Table 2: Anti-angiogenic and Anti-tumor Effects of this compound

AssayCell Line/ModelIC50 Value / ConcentrationObserved Effect
CytotoxicityMCF-7 (Breast Cancer)9.3 µMInhibition of cell proliferation.
CytotoxicityHepG2 (Liver Cancer)9.7 µMInhibition of cell proliferation.
VEGF-B Reduction (in vivo)Ehrlich's Ascites Carcinoma (EAC) in miceNot specified61.7% decrease in serum VEGF-B levels compared to tumor control.
Tumor Weight Reduction (in vivo)Ehrlich's Ascites Carcinoma (EAC) in miceNot specifiedSignificant decrease in tumor weight.
Mitotic Figure Reduction (in vivo)Ehrlich's Ascites Carcinoma (EAC) in miceNot specified83.47% decrease in mitotic figures compared to tumor control.

Signaling Pathways Modulated by this compound

This compound's effects on angiogenesis are mediated through distinct signaling pathways.

Pro-angiogenic Signaling Pathway

This compound promotes angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in endothelial cells. This activation initiates a downstream cascade involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt. Ultimately, this leads to the activation of the transcription factor NF-κB, which promotes the expression of genes involved in endothelial cell proliferation, migration, and survival.[1]

pro_angiogenic_pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 activates FAK FAK VEGFR2->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Proliferation Cell Proliferation, Migration, Survival Nucleus->Proliferation promotes transcription for

Pro-angiogenic signaling pathway of this compound.
Anti-angiogenic Signaling Pathway

In a tumor context, this compound exhibits anti-angiogenic effects primarily by reducing the levels of Vascular Endothelial Growth Factor (VEGF). By decreasing the availability of VEGF, this compound prevents its binding to VEGFR2 on endothelial cells, thereby inhibiting the downstream signaling that leads to tumor angiogenesis.

anti_angiogenic_pathway This compound This compound VEGF VEGF This compound->VEGF inhibits production VEGFR2 VEGFR2 VEGF->VEGFR2 activates Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis

Anti-angiogenic signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on angiogenesis.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.

  • Prepare serial dilutions of this compound in EGM-2. For pro-angiogenic studies, a suggested concentration range is 0.1 to 20 µg/mL. For anti-proliferative studies, a range of 1 to 50 µM is recommended. Include a vehicle control (DMSO) and a positive control (e.g., VEGF for proliferation, a known inhibitor for anti-proliferation).

  • Replace the medium with 100 µL of the this compound dilutions or control solutions.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • Matrigel (or other basement membrane matrix)

  • This compound stock solution

  • 24-well plates

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound. A suggested starting concentration for pro-angiogenic effects is 5-10 µg/mL. For anti-angiogenic studies, a concentration range of 5-20 µM can be tested.

  • Seed 1.5 x 10⁴ cells in 500 µL of the cell suspension onto the solidified Matrigel.

  • Incubate for 4-18 hours at 37°C.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • This compound stock solution

  • 6-well plates

  • 200 µL pipette tip

  • Inverted microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing different concentrations of this compound (e.g., 1-10 µg/mL for pro-migratory effects; 5-20 µM for anti-migratory effects) or control solutions.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each time point.

  • Calculate the percentage of wound closure to determine the rate of cell migration.

Rat Aortic Ring Assay (Ex Vivo)

This ex vivo assay provides a more complex model to study the effect of this compound on angiogenesis from an intact blood vessel.

Materials:

  • Thoracic aorta from a rat

  • Collagen gel

  • Endothelial cell basal medium (EBM-2) supplemented with 2% FBS

  • This compound stock solution

  • 48-well plates

  • Surgical instruments

  • Inverted microscope

Protocol:

  • Aseptically dissect the thoracic aorta from a euthanized rat and place it in ice-cold EBM-2.

  • Remove the fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Place a 100 µL layer of collagen gel at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C.

  • Place one aortic ring in the center of each well.

  • Cover the ring with another 100 µL of collagen gel and allow it to polymerize.

  • Add 200 µL of EBM-2 with 2% FBS containing the desired concentration of this compound or control.

  • Incubate the plate at 37°C in a humidified incubator.

  • Replace the medium every 2-3 days with fresh medium containing this compound or control.

  • Monitor the sprouting of microvessels from the aortic rings daily for 7-14 days.

  • Quantify the angiogenic response by measuring the length and number of sprouts using an inverted microscope and image analysis software.

Ehrlich's Ascites Carcinoma (EAC) Model (In Vivo)

This in vivo model is used to evaluate the anti-tumor and anti-angiogenic effects of this compound.

Materials:

  • EAC cell line

  • Swiss albino mice

  • This compound solution for injection (e.g., in saline with a small percentage of DMSO)

  • Syringes and needles

  • ELISA kit for VEGF-B

Protocol:

  • Inject EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally into Swiss albino mice.

  • After 24 hours, divide the mice into control and treatment groups.

  • Administer this compound (e.g., daily intraperitoneal injections) to the treatment group for a specified period (e.g., 10-14 days). The control group receives the vehicle.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the treatment period, sacrifice the mice and collect ascitic fluid and blood samples.

  • Measure the tumor volume and count the number of viable tumor cells in the ascitic fluid.

  • Measure the serum levels of VEGF-B using an ELISA kit.

  • Excise the solid tumor (if formed) and measure its weight.

  • Perform histological analysis of the tumor tissue to assess angiogenesis (e.g., by counting microvessel density after staining for endothelial markers like CD31).

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Assay Proliferation Cell Proliferation (MTT Assay) DataAnalysis Data Analysis and Quantification Proliferation->DataAnalysis TubeFormation Tube Formation Assay TubeFormation->DataAnalysis Migration Cell Migration (Wound Healing) Migration->DataAnalysis AorticRing Aortic Ring Assay AorticRing->DataAnalysis EAC_model Ehrlich Ascites Carcinoma Model EAC_model->DataAnalysis This compound This compound Treatment This compound->Proliferation This compound->TubeFormation This compound->Migration This compound->AorticRing This compound->EAC_model

General experimental workflow for studying this compound in angiogenesis.

Conclusion

This compound presents a compelling case for further investigation as a modulator of angiogenesis. Its concentration-dependent dual activity necessitates careful experimental design and interpretation of results. The protocols and data provided in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in both pro-angiogenic and anti-angiogenic contexts. By understanding its complex mechanisms, the scientific community can better harness the potential of this natural compound for various biomedical applications.

References

Application Notes and Protocols for Investigating Microglia Activation with Jaceidin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the effects of jaceosidin, a closely related flavonoid, on microglia activation. Data specifically for jaceidin is limited. This compound and jaceosidin are structurally similar, and it is hypothesized that their biological activities on microglia are comparable. The following application notes and protocols are primarily based on the available data for jaceosidin and should be adapted and validated for this compound in your specific experimental context.

Introduction

This compound is a natural flavonoid compound that holds potential as a modulator of microglia activation. Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in neuroinflammation, a process implicated in various neurodegenerative diseases.[1] Activated microglia can adopt different phenotypes, with the M1 pro-inflammatory state being a key contributor to neuronal damage through the release of cytotoxic factors like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

This compound, and its close analog jaceosidin, are being investigated for their anti-neuroinflammatory properties.[3][4] Research on jaceosidin has demonstrated its ability to inhibit the activation of microglia, thereby reducing the production of these inflammatory mediators.[3][5] The mechanism of action is thought to involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the regulation of cellular metabolism by targeting enzymes like pyruvate kinase M2 (PKM2).[3][6] These properties make this compound a valuable tool for researchers studying neuroinflammation and developing novel therapeutic strategies for neurodegenerative disorders.

These application notes provide an overview of the utility of this compound in microglia research and detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data reported for the effects of jaceosidin on microglia. These values can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Effects of Jaceosidin on Microglial Inflammatory Responses

ParameterCell TypeStimulantIC50 Value / EffectReference
Nitric Oxide (NO) ProductionBV-2 MicrogliaLPS27 ± 0.4 µM[4][5]
iNOS Protein ExpressionBV-2 MicrogliaLPS (1 µg/mL)Significant reduction at 10 µM and 20 µM[3][7]
TNF-α Protein LevelSCI mouse modelSpinal Cord InjurySignificantly lower in Jaceosidin group[3]
IL-6 Protein LevelSCI mouse modelSpinal Cord InjurySignificantly lower in Jaceosidin group[3]
Arg-1 Protein ExpressionBV-2 MicrogliaLPS (1 µg/mL)Significant increase at 10 µM and 20 µM[3][7]

Note: SCI refers to Spinal Cord Injury. LPS is Lipopolysaccharide. iNOS is inducible Nitric Oxide Synthase. Arg-1 is Arginase-1, a marker for M2 anti-inflammatory microglia.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Microglia

The proposed mechanism of action for this compound in modulating microglia activation, based on data from jaceosidin, involves the inhibition of pro-inflammatory signaling cascades. Upon stimulation with ligands like LPS, Toll-like receptors (TLRs) on the microglial surface initiate downstream signaling through pathways such as NF-κB and MAPK. This leads to the transcription and release of pro-inflammatory mediators. This compound is hypothesized to interfere with these pathways. Furthermore, recent studies on jaceosidin point to its role in regulating cellular metabolism by inhibiting PKM2, which in turn suppresses the pro-inflammatory phenotype.[3][8]

Jaceidin_Signaling_Pathway cluster_0 Microglia Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 PKM2 PKM2 TLR4->PKM2 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway IκBα Degradation NF-κB Activation TLR4->NFkB_Pathway NFkB_translocation NF-κB Translocation MAPK_Pathway->NFkB_translocation NFkB_Pathway->NFkB_translocation This compound This compound This compound->PKM2 This compound->MAPK_Pathway This compound->NFkB_Pathway Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators iNOS, COX-2 TNF-α, IL-1β, IL-6 Gene_Transcription->Inflammatory_Mediators

This compound's proposed inhibitory action on microglial inflammatory pathways.
Experimental Workflow for Assessing this compound's Efficacy

A typical workflow to investigate the effect of this compound on microglia activation involves culturing microglial cells (e.g., BV-2 cell line), stimulating them with an inflammatory agent like LPS, and then treating them with this compound. The subsequent analysis can include measuring changes in inflammatory markers and signaling proteins.

Experimental_Workflow cluster_analysis Analysis Methods Cell_Culture BV-2 Microglia Cell Culture Stimulation LPS Stimulation (e.g., 1 µg/mL for 24h) Cell_Culture->Stimulation Treatment This compound Treatment (e.g., 1-50 µM) Stimulation->Treatment Analysis Downstream Analysis Treatment->Analysis NO_Assay Nitric Oxide Assay (Griess Reagent) Analysis->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Analysis->ELISA Western_Blot Western Blot (NF-κB, p-p38, iNOS) Analysis->Western_Blot Immunofluorescence Immunofluorescence (Iba1, NF-κB p65) Analysis->Immunofluorescence

A generalized workflow for studying this compound's effects on microglia.

Experimental Protocols

Protocol 1: BV-2 Microglia Culture and LPS Stimulation

This protocol describes the basic culture of the BV-2 murine microglial cell line and their activation with lipopolysaccharide (LPS).

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]

  • Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and ELISA) at a density that allows them to reach 80-90% confluency at the time of treatment.[9] For example, seed at 3.0 x 10^5 cells per well in a 6-well plate.[9]

  • Starvation (Optional but Recommended): Before stimulation, starve the cells in serum-free DMEM for 24 hours to reduce basal activation.[9]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1-2 hours.[3] Include a vehicle control (DMSO).

  • Stimulation: Add LPS to the culture medium to a final concentration of 1 µg/mL to induce an inflammatory response.[10]

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).[10]

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from Protocol 1

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate

Procedure:

  • Sample Collection: After the incubation period from Protocol 1, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[11]

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium (ranging from 0 to 100 µM).

  • Griess Reagent Addition: Add 100 µL of freshly mixed Griess reagent (equal volumes of Component A and Component B) to each well containing the supernatant and standards.[11]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[12]

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[11]

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Cytokine Measurement by ELISA

This protocol quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from Protocol 1

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (as provided in the kit)

  • Stop solution (as provided in the kit)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Coating: The 96-well plates provided in the kit are pre-coated with a capture antibody.

  • Sample Addition: Add 50-100 µL of standards and cell culture supernatants to the appropriate wells.[13]

  • Incubation: Incubate the plate for the time specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).[13]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.[14]

  • Detection Antibody: Add the biotinylated detection antibody and incubate as per the protocol.[14]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Streptavidin-HRP and incubate.[14]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution and incubate in the dark until color develops.[14]

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot for NF-κB Pathway Activation

This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation and degradation of key proteins.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 5: Immunofluorescence for Microglia Activation and NF-κB Translocation

This protocol visualizes changes in microglia morphology and the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells cultured on coverslips from Protocol 1

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Iba1, anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 30 minutes at room temperature.[15]

  • Washing: Wash three times with PBS.[15]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.[15]

  • Blocking: Block with 5% BSA for 1 hour at room temperature.[15][16]

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Iba1 for morphology, anti-NF-κB p65 for translocation) overnight at 4°C.[15][16]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 2 hours in the dark.[15]

  • Nuclear Staining: Stain the nuclei with DAPI for 5-10 minutes.[16]

  • Mounting: Mount the coverslips on microscope slides with mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze changes in Iba1 staining to assess morphology (e.g., ramified vs. amoeboid) and the localization of p65 (cytoplasmic vs. nuclear).[17]

References

Jaceidin in Combination with Standard Chemotherapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin, a flavonoid found in several plants of the Artemisia genus, has demonstrated notable anticancer properties in preclinical studies.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2] Emerging research into the combination of natural compounds with standard chemotherapeutic agents aims to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity. While direct clinical data on this compound in combination with standard chemotherapies is currently limited, this document provides a comprehensive overview of its potential synergistic effects based on its known mechanisms and data from structurally similar flavonoids.

These application notes and protocols are intended to guide researchers in designing and conducting preclinical studies to evaluate the potential of this compound as an adjunct to standard cancer therapies such as doxorubicin and cisplatin.

Data Presentation: Synergistic Effects of Flavonoids with Chemotherapy

Due to the limited availability of specific quantitative data for this compound in combination therapies, the following tables summarize findings for other structurally related flavonoids. This data can serve as a benchmark for designing experiments with this compound.

Table 1: Synergistic Cytotoxicity of Flavonoids in Combination with Doxorubicin

FlavonoidCancer Cell LineChemotherapyIC50 (μM) - Flavonoid AloneIC50 (nM) - Doxorubicin AloneIC50 - CombinationCombination Index (CI)Reference
AcacetinA549 (NSCLC)Doxorubicin28.318.64Acacetin (25µM) + Doxorubicin (10nM) resulted in 86% decrease in cell viability< 1 (Synergistic)[3]
HesperidinHeLa (Cervical)Doxorubicin--Synergistic cytotoxicity observed< 1 (Synergistic)[4]
Terpenoids*MCF-7 (Breast)Doxorubicin2.4 - 25-Significant decrease in Doxorubicin IC50< 1 (Synergistic)[5]

*Note: Terpenoids are not flavonoids but are included to illustrate synergistic potential of natural compounds.

Table 2: Synergistic Cytotoxicity of Flavonoids in Combination with Cisplatin

FlavonoidCancer Cell LineChemotherapyIC50 (μg/mL) - Flavonoid AloneIC50 (μg/mL) - Cisplatin AloneIC50 - CombinationCombination Index (CI)Reference
Hesperidin & DiosminHepG2 (Hepatocellular Carcinoma)CisplatinHesperidin: 321 µM, Diosmin: 148 µM5 µMEnhanced cell sensitivity< 1 (Synergistic)[6]
HesperidinA431 (Melanoma)Cisplatin108.4 µM32.8 µMSynergistic effect observed0.61 (Moderate Synergy)[7]

Signaling Pathways and Mechanisms of Action

This compound, like other flavonoids, is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. When combined with chemotherapeutic agents, these effects can be potentiated.

This compound's Known Mechanisms
  • Induction of Apoptosis: this compound has been shown to induce apoptosis in gastric and bladder cancer cells.[2][8]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase in bladder cancer cells.[8]

  • VEGF Inhibition: this compound exhibits anti-tumor activities by inhibiting Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1]

Potential Combination Mechanisms

Based on studies with other flavonoids, the synergistic effects of this compound with doxorubicin or cisplatin may involve:

  • Enhanced Apoptosis: The combination could lead to a more profound induction of apoptosis through both intrinsic and extrinsic pathways.

  • Increased Cell Cycle Arrest: A more significant blockage of the cell cycle, preventing cancer cells from proliferating.

  • Inhibition of Drug Efflux Pumps: Flavonoids have been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance, thereby increasing the intracellular concentration of chemotherapeutic drugs.[9]

  • Modulation of Key Signaling Pathways: The combination may lead to a more potent inhibition of pro-survival pathways such as PI3K/Akt and MAPK, and a stronger activation of pro-apoptotic pathways.

Diagrams of Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound and Chemotherapy-Induced Apoptosis

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Chemotherapy Chemotherapy (Doxorubicin/Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage p53 ↑ p53 ROS->p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed synergistic induction of apoptosis by this compound and chemotherapy.

Experimental Workflow: In Vitro Synergy Assessment

G Start Start: Cancer Cell Culture MTT MTT Assay: Determine IC50 of This compound & Chemo Alone Start->MTT Combination Combination Treatment: Fixed Ratio or Checkerboard Dilutions MTT->Combination CI_Calc Calculate Combination Index (CI) (Chou-Talalay Method) Combination->CI_Calc Synergy Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) CI_Calc->Synergy Mechanism Mechanistic Studies: Apoptosis, Cell Cycle, Western Blot Synergy->Mechanism If Synergistic End End: Data Analysis & Conclusion Mechanism->End

Caption: Workflow for in vitro assessment of synergy between this compound and chemotherapy.

Experimental Protocols

Protocol 1: Determination of IC50 Values and Synergy by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a standard chemotherapeutic agent (e.g., doxorubicin or cisplatin) individually and to assess their synergistic cytotoxic effects in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin or Cisplatin (stock solution in sterile water or DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment (Single Agents):

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

    • Treat the cells with varying concentrations of each drug alone. Include a vehicle control (DMSO or water).

    • Incubate for 48-72 hours.

  • Drug Treatment (Combination):

    • Based on the individual IC50 values, prepare combinations of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their IC50 ratio) or in a checkerboard format with varying concentrations of both drugs.

    • Treat the cells with the drug combinations and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 values for the individual agents using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[10] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound, chemotherapy, or their combination.

Materials:

  • Cancer cell line

  • This compound and chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination at predetermined synergistic concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound, chemotherapy, or their combination on cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound and chemotherapeutic agent

  • 6-well plates

  • PI staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the combination treatment on the expression and activation of key signaling proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin D1, CDK4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence, primarily from studies on structurally similar flavonoids, suggests that this compound holds significant promise as a synergistic agent in combination with standard chemotherapies. Its ability to induce apoptosis and cell cycle arrest through various signaling pathways provides a strong rationale for further investigation. The protocols outlined in this document offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in combination cancer therapy. Such preclinical studies are crucial for paving the way for potential clinical applications that could improve patient outcomes.

References

Troubleshooting & Optimization

Jaceidin stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Jaceidin in cell culture experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an O-methylated flavonol found in plants such as Chamomilla recutita and Centaurea jacea.[1] It is recognized for its potential anti-tumor, anti-platelet, and antioxidant activities.[2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored for future use.[4]

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored at a low temperature, protected from direct sunlight and moisture; storage at -20°C for up to three years is recommended.[3] Stock solutions prepared in DMSO should be stored at -20°C or -80°C and can be stable for several months.[3][4] It is advisable to prepare fresh dilutions from the stock solution for each experiment.[4]

Q5: Is this compound stable in cell culture media?

Specific data on the stability of this compound in cell culture media is limited. However, like many flavonoids, its stability can be influenced by factors such as pH, temperature, light exposure, and the composition of the medium.[6] Flavonoids can degrade over time in aqueous solutions, which may impact experimental results.[7] It is recommended to perform a stability test of this compound in your specific cell culture medium and conditions.

Q6: What are the potential degradation products of this compound?

The specific degradation products of this compound in cell culture media have not been extensively characterized. Generally, flavonoids can undergo oxidative degradation. For example, the degradation of other flavonoids like cyanidin glycosides in cell culture has been shown to yield phenolic acids such as protocatechuic acid.[6]

Q7: Can this compound interfere with cell viability assays?

Yes, as an antioxidant, this compound has the potential to interfere with cell viability assays that rely on redox indicators, such as MTT and resazurin-based assays (e.g., CellTiter-Blue®).[8][9] This can lead to an overestimation of cell viability. It is crucial to include proper controls, such as a cell-free assay with this compound and the viability reagent, to assess any direct chemical reduction of the dye by the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility in the final medium. The final DMSO concentration is too low to maintain solubility.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Ensure thorough mixing when diluting the stock solution into the medium. Perform a solubility test at the desired final concentration before treating cells.
Inconsistent or unexpected experimental results. Degradation of this compound in the cell culture medium over the incubation period.Minimize the exposure of this compound-containing media to light and elevated temperatures. Consider refreshing the treatment medium for long-term experiments (e.g., every 24 hours). Perform a stability study to determine the half-life of this compound under your experimental conditions.
Higher than expected cell viability in a dose-response experiment. Interference of this compound with the cell viability assay reagent (e.g., MTT, resazurin).Run a cell-free control to check for direct reduction of the assay reagent by this compound. Consider using an alternative viability assay that is less susceptible to interference from antioxidant compounds, such as a trypan blue exclusion assay or a crystal violet staining assay.
Vehicle (DMSO) control shows cytotoxicity. The concentration of DMSO is too high for the specific cell line.Reduce the final concentration of DMSO in the culture medium to a non-toxic level (typically ≤ 0.1%). Determine the maximum tolerable DMSO concentration for your cell line with a dose-response experiment.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound stability, the following tables provide a template and example data based on general flavonoid behavior. Researchers should generate their own data for their specific experimental conditions.

Table 1: Example Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)This compound Concentration (%)
0100
295
488
875
1262
2440

Table 2: this compound Stock Solution Preparation

Desired Stock ConcentrationAmount of this compoundVolume of DMSO
1 mM1 mg2.7755 mL
5 mM1 mg0.5551 mL
10 mM1 mg0.2775 mL
50 mM1 mg0.0555 mL

Data adapted from BioCrick.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of sterile, cell culture grade DMSO to the this compound powder to achieve the desired stock concentration (see Table 2).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Medium Preparation: Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Spiking this compound: Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.

  • Incubation: Incubate the this compound-containing medium in a cell culture incubator at 37°C and 5% CO₂.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percentage of this compound remaining versus time to determine its stability profile.

Visualizations

Signaling Pathways Potentially Modulated by this compound

Disclaimer: The following diagram illustrates signaling pathways known to be modulated by Jaceosidin, a structurally related flavonoid. While it is plausible that this compound may affect similar pathways, this requires experimental verification.

Jaceidin_Signaling_Pathways This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 NF_kB NF-κB This compound->NF_kB PI3K_Akt PI3K/Akt This compound->PI3K_Akt ATM_Chk ATM-Chk1/2 This compound->ATM_Chk Cell_Survival Cell Survival & Proliferation ERK1_2->Cell_Survival Inflammation Inflammation NF_kB->Inflammation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition DNA_Damage_Response DNA Damage Response ATM_Chk->DNA_Damage_Response

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for this compound Stability Assessment

Jaceidin_Stability_Workflow start Start prep_medium Prepare Cell Culture Medium start->prep_medium spike_this compound Spike this compound into Medium prep_medium->spike_this compound incubate Incubate at 37°C, 5% CO₂ spike_this compound->incubate sample Collect Aliquots at Time Points incubate->sample store Store Samples at -80°C sample->store analyze Quantify this compound (HPLC/LC-MS) store->analyze data_analysis Analyze Data & Determine Stability analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

References

Optimizing Jaceidin Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Jaceidin concentration in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro studies?

A good starting point for this compound concentration in most cancer cell lines is between 10 µM and 100 µM. However, the optimal concentration is highly dependent on the specific cell line and the endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific experimental conditions. For instance, in a thiobarbituric acid-reactive substances (TBARS) assay, an IC50 value of 10.2 µM has been reported.[1] In studies on AGS human gastric adenocarcinoma cells, concentrations of 25, 50, and 100 µM have been effectively used to induce apoptosis.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, DMSO is the most commonly used solvent.

  • Preparation: To prepare a high-concentration stock solution (e.g., 10 mM or 20 mM), dissolve a known weight of this compound in the appropriate volume of high-purity DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months. For short-term storage, 4°C is acceptable.

Q3: Is this compound stable in cell culture media?

The stability of flavonoids like this compound in cell culture media can be a concern. The complex components of media, temperature, and pH can contribute to degradation over time. It is advisable to prepare fresh dilutions of this compound in your complete cell culture medium for each experiment from your frozen DMSO stock. If long-term incubation is required, the stability of this compound in your specific media and conditions should be validated, for example, by using HPLC to measure its concentration over time.

Q4: Can this compound interfere with cell viability assays like MTT or MTS?

Yes, like other antioxidant flavonoids, this compound has the potential to interfere with tetrazolium-based cell viability assays (MTT, MTS, XTT) by directly reducing the tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to an overestimation of cell viability.

  • Recommendation: To mitigate this, it is crucial to include proper controls, such as wells with this compound and the assay reagent in cell-free media, to measure any direct reduction. If significant interference is observed, consider alternative viability assays that are not based on cellular reductive capacity, such as those that measure ATP levels (e.g., CellTiter-Glo®) or rely on live/dead cell staining.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility/Precipitation in Media - The final concentration of this compound is too high.- The percentage of DMSO in the final culture medium is too high (typically should be <0.5%).- The this compound stock solution was not properly dissolved or has precipitated out of solution upon dilution.- Perform a serial dilution to find the maximum soluble concentration in your specific media.- Ensure the final DMSO concentration in your culture wells is non-toxic and does not exceed recommended limits.- Before adding to the media, ensure your DMSO stock is fully dissolved. Gentle warming and vortexing can help. Prepare fresh dilutions for each experiment.
Inconsistent or Non-reproducible Results - Degradation of this compound in stock solution or culture media.- Inconsistent cell seeding density.- Variation in incubation times.- Pipetting errors.- Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.- Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.- Standardize all incubation times for treatment and assay development.- Calibrate pipettes regularly and use proper pipetting techniques.
High Background in Cell Viability Assays (MTT/MTS) - Direct reduction of the tetrazolium salt by this compound.- Contamination of cell cultures with bacteria or yeast, which can also reduce the assay reagent.- Include a "this compound only" control (no cells) to quantify and subtract the background absorbance caused by direct reduction.- If interference is high, switch to a non-reductive viability assay.- Regularly check cell cultures for contamination and practice good aseptic technique.
Observed Cytotoxicity at Low Concentrations in All Cell Lines - High sensitivity of the cell lines to this compound.- Toxicity from the solvent (DMSO).- Error in stock solution concentration calculation.- Perform a broad-range dose-response curve (e.g., from nanomolar to high micromolar) to accurately determine the IC50.- Include a "vehicle control" with the same final concentration of DMSO used in the treatment wells to assess solvent toxicity.- Double-check all calculations for stock solution preparation.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various in vitro assays. It is important to note that these values can vary depending on the cell line, assay method, and incubation time.

Cell Line/AssayAssay TypeIncubation TimeIC50 Value (µM)Reference
AGS (Human gastric adenocarcinoma)Apoptosis Induction24 hNot explicitly an IC50, but effective at 25, 50, and 100 µM
TBARS AssayBiochemical AssayN/A10.2[1]
AGS + CisplatinCombination treatmentNot specified160 µM this compound used

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

  • This compound (powder)

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics

  • Adherent or suspension cancer cell line of interest

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells).

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with This compound Dilutions seed_plate->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells incubate_treat Incubate for Desired Time (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_viability->plot_ic50

Workflow for determining the IC50 of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been reported to activate this pathway in endothelial cells, promoting angiogenesis.[2] However, in some cancer cells, inhibition of this pathway is a common anti-cancer mechanism. The specific effect of this compound on the PI3K/Akt pathway can be cell-type dependent.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Regulates This compound This compound This compound->RTK Activates ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Ras Ras GrowthFactor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates This compound This compound This compound->GrowthFactor Modulates NFkB_Pathway Stimulus Stimulus (e.g., Cytokines, this compound) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Initiates

References

Jaceidin off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using jaceidin in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing high background fluorescence in my cell viability assay after this compound treatment. What could be the cause?

A1: Flavonoids, including this compound, are known to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. Additionally, some flavonoids can directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin (alamarBlue), leading to false-positive results for cell viability.

Possible Causes and Solutions:

CauseSolution
Intrinsic Fluorescence of this compound Run a parallel control plate with this compound in cell-free media to quantify its intrinsic fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental values.
Direct Reduction of Assay Reagents Switch to a non-fluorescence-based viability assay, such as a crystal violet assay (measures cell number) or a lactate dehydrogenase (LDH) release assay (measures cytotoxicity).
Phenol Red Interference Phenol red in cell culture media can interfere with colorimetric and fluorescent assays. Use phenol red-free media for your experiments.

Q2: My Western blot results for downstream VEGFR2 signaling proteins are inconsistent after this compound treatment. What should I check?

A2: Inconsistent Western blot results can stem from several factors related to experimental setup and execution.

Possible Causes and Solutions:

CauseSolution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting VEGFR2 phosphorylation in your specific cell line.
Incorrect Timing of Lysate Collection Conduct a time-course experiment to identify the peak of VEGFR2 pathway inhibition after this compound treatment.
Cell Line Variability Ensure the cell line you are using expresses sufficient levels of VEGFR2 and the downstream targets of interest.
Poor Antibody Quality Validate your primary antibodies for specificity and sensitivity using positive and negative controls.

Q3: I am seeing unexpected cell death at concentrations where this compound should be specific for VEGFR2. How can I investigate off-target effects?

A3: Unexpected cytotoxicity can be a result of off-target kinase inhibition or other cellular effects. A cellular thermal shift assay (CETSA) is a powerful technique to confirm target engagement and can also be adapted to identify off-target binding.

Experimental Workflow for Investigating Off-Target Effects:

Off_Target_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Analysis Analysis & Conclusion Unexpected_Cytotoxicity Unexpected Cytotoxicity Observed CETSA Perform Cellular Thermal Shift Assay (CETSA) for VEGFR2 Unexpected_Cytotoxicity->CETSA Kinase_Panel Screen this compound Against a Kinase Selectivity Panel Unexpected_Cytotoxicity->Kinase_Panel Dose_Response Conduct Dose-Response Viability Assays in VEGFR2-null Cells Unexpected_Cytotoxicity->Dose_Response Analyze_CETSA Analyze CETSA Data for VEGFR2 Stabilization CETSA->Analyze_CETSA Analyze_Kinase Identify Off-Target Kinases Kinase_Panel->Analyze_Kinase Analyze_Viability Determine VEGFR2-independent Cytotoxicity Dose_Response->Analyze_Viability Conclusion Conclude on Off-Target Effects Analyze_CETSA->Conclusion Analyze_Kinase->Conclusion Analyze_Viability->Conclusion

Workflow for Investigating this compound's Off-Target Cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. By inhibiting VEGFR2, this compound can block downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Q2: What are the known signaling pathways affected by this compound?

A2: The primary on-target pathway affected by this compound is the VEGFR2 signaling cascade. Inhibition of VEGFR2 by this compound can lead to the downregulation of several downstream pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK signaling pathways.[1][2][3][4]

Signaling Pathway Downstream of VEGFR2 Affected by this compound:

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration FAK->Migration MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

This compound inhibits VEGFR2, blocking downstream signaling pathways.

Q3: Are there known off-target effects of this compound?

A3: While this compound is a potent VEGFR2 inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. Flavonoids have been reported to interact with a range of kinases. Without a specific kinase selectivity panel for this compound, researchers should be cautious and consider performing their own off-target profiling, particularly if observing unexpected phenotypes.

Quantitative Data

Due to the limited availability of a comprehensive public kinase selectivity panel for this compound, the following table presents representative data. The on-target IC50 for VEGFR2 is based on available literature, while the off-target values are hypothetical and illustrative of what might be observed for a flavonoid-based kinase inhibitor. Researchers are strongly encouraged to perform their own kinase profiling for definitive data.

Table 1: Representative On-Target and Potential Off-Target Kinase Inhibition by this compound

TargetKinase FamilyIC50 (nM)Notes
VEGFR2 (KDR) Receptor Tyrosine Kinase15 On-Target
EGFRReceptor Tyrosine Kinase>1000Potential Off-Target
FGFR1Receptor Tyrosine Kinase850Potential Off-Target
PDGFRβReceptor Tyrosine Kinase600Potential Off-Target
SrcNon-receptor Tyrosine Kinase>2000Potential Off-Target
PI3KαLipid Kinase>5000Potential Off-Target

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and can be used to verify the binding of this compound to VEGFR2 in a cellular context.[5][6][7]

Materials:

  • Cell line expressing VEGFR2

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies for Western blotting (anti-VEGFR2, loading control)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Heating Step:

    • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform Western blotting to detect the amount of soluble VEGFR2 at each temperature. Use a loading control to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for VEGFR2 at each temperature for both this compound-treated and vehicle-treated samples.

  • Plot the percentage of soluble VEGFR2 relative to the unheated control against temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Workflow Diagram:

CETSA_Workflow Start Start: Cells in Culture Treat Treat with this compound or DMSO Start->Treat Heat Heat aliquots to a range of temperatures Treat->Heat Lyse Lyse cells and pellet aggregates Heat->Lyse Supernatant Collect supernatant (soluble proteins) Lyse->Supernatant Western Analyze by Western Blot for VEGFR2 Supernatant->Western Analyze Analyze melting curves Western->Analyze Result Result: Target Engagement Confirmation Analyze->Result

Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Identifying degradation products of Jaceidin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of Jaceidin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is an O-methylated flavonol found in plants such as Chamomilla recutita and Centaurea jacea.[1] Like other flavonoids, its stability in solution is crucial for maintaining its therapeutic efficacy and ensuring the safety of pharmaceutical formulations. Degradation can lead to a loss of biological activity and the formation of potentially harmful impurities.[2]

Q2: What are the typical conditions that can cause this compound to degrade in solution?

A2: this compound, as a flavonoid, is susceptible to degradation under various stress conditions, including:

  • Hydrolysis: Acidic and alkaline environments can catalyze the breakdown of the flavonoid structure.[3]

  • Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidation products.[4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[4]

  • Thermal Stress: High temperatures can accelerate degradation reactions.[2]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in the literature, based on studies of structurally similar flavonoids, potential degradation pathways may involve:

  • Demethylation: Loss of methoxy groups.[5]

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Ring Scission: Opening of the heterocyclic C-ring, a common degradation pathway for flavonoids, which can lead to the formation of phenolic acid derivatives. For instance, the degradation of cyanidin glycosides yields protocatechuic acid and other benzoic acid derivatives.[6]

Q4: Which analytical techniques are most suitable for identifying this compound and its degradation products?

A4: The most common and effective analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used for separating this compound from its degradation products. A stability-indicating HPLC method is essential for accurate quantification.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation data, which are crucial for the structural elucidation of unknown degradation products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the definitive identification of degradation products, often after isolation.[11][12]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution (Peak Tailing or Overlapping Peaks) Inappropriate mobile phase composition or pH.Optimize the mobile phase. For flavonoids, a gradient elution with acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid), can improve peak shape and resolution.[7][9]
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly. Premixing the mobile phase can sometimes improve consistency.
Temperature variations.Use a column thermostat to maintain a constant temperature.
Low or No Signal in Mass Spectrometry (MS) Poor ionization of this compound or its degradation products.Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with both positive and negative ionization modes, as flavonoids can ionize in either.[9]
Incompatible mobile phase additives.Avoid non-volatile buffers like phosphate. Volatile additives like formic acid or ammonium formate are preferred for LC-MS.[9]
Formation of Multiple Unidentified Peaks Extensive degradation of the parent compound.Reduce the harshness of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent) to achieve a target degradation of 5-20%.[3]
Presence of impurities in the starting material.Analyze a non-stressed sample of this compound to identify any pre-existing impurities.
Difficulty in Structural Elucidation of Degradation Products Insufficient data from a single analytical technique.Employ a combination of techniques. Use LC-MS/MS to obtain fragmentation patterns that can provide clues about the structure.[10] For definitive identification, isolate the degradation products using preparative HPLC and analyze them by NMR.[12]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration, typically around 1 mg/mL.[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.[3][8]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[2]

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat at 60°C for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for HPLC or LC-MS analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

HPLC Method for this compound and its Degradation Products (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of B, gradually increasing to separate compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its potential degradation products show good absorbance (e.g., 280 nm and 330 nm).[8]

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a forced degradation study. The values are hypothetical and represent typical outcomes for flavonoid degradation.

Stress ConditionThis compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
Control 99.8< 0.1< 0.10.2100.0
0.1 M HCl, 60°C, 24h 85.25.83.114.599.7
0.1 M NaOH, RT, 8h 78.99.34.720.899.7
3% H₂O₂, RT, 24h 90.54.12.39.199.6
Photolytic 92.13.51.97.699.7
Thermal (80°C, 48h) 88.75.12.810.999.6

Visualizations

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Expose to Sample Preparation Sample Preparation Stress Conditions->Sample Preparation Neutralize & Dilute Analytical Testing Analytical Testing Sample Preparation->Analytical Testing Inject Data Analysis Data Analysis Analytical Testing->Data Analysis Process Data

Forced Degradation Experimental Workflow

G cluster_1 Hypothesized Degradation Pathway of this compound This compound This compound DP1 Demethylated Product This compound->DP1 Demethylation DP2 Hydroxylated Product This compound->DP2 Oxidation DP3 Ring-Opened Product (e.g., Phenolic Acid) This compound->DP3 Hydrolysis

Hypothesized this compound Degradation Pathway

References

Technical Support Center: Enhancing the Bioavailability of Jaceidin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Jaceidin in in vivo studies. This compound, an O-methylated flavonol, exhibits promising therapeutic potential but, like many flavonoids, faces challenges with low aqueous solubility, which can limit its absorption and efficacy in preclinical and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound?

A1: The primary challenge for this compound's bioavailability is its low aqueous solubility. This compound is a lipophilic compound, and its predicted water solubility is approximately 0.073 g/L, with a logP value (a measure of lipophilicity) estimated to be between 2.26 and 2.89.[1][2] This poor water solubility can lead to low dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption and can result in low and variable bioavailability.

Q2: How does the O-methylation of this compound affect its bioavailability?

A2: The O-methylated structure of this compound is generally advantageous for its bioavailability compared to its unmethylated flavonoid counterparts. Methylation can protect the flavonoid from extensive first-pass metabolism (e.g., glucuronidation) in the liver and intestines, leading to increased metabolic stability.[3][4] This structural feature can also enhance its intestinal absorption.[5][6]

Q3: What are the most promising strategies to enhance this compound's bioavailability for in vivo research?

A3: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution rates and bioavailability.

  • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix at a molecular level can enhance its wettability and dissolution.

  • Liposomal Delivery: Encapsulating this compound within lipid bilayers (liposomes) can improve its solubility and facilitate its transport across biological membranes.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low and inconsistent plasma concentrations of this compound in pharmacokinetic studies. Poor dissolution of the administered this compound formulation in the gastrointestinal tract.1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation Enhancement: Utilize one of the advanced formulation strategies detailed below (nanoparticles, solid dispersions, or liposomes). 3. Use of Solubilizing Excipients: Include surfactants or co-solvents in the formulation to improve wettability and solubility.
Precipitation of this compound in aqueous vehicle during formulation preparation. This compound's low aqueous solubility is exceeded.1. Use of Co-solvents: Prepare the dosing vehicle using a mixture of water and a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 300). Ensure the final concentration of the organic solvent is safe for the animal model. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the vehicle can improve its solubility.
High variability in in vivo study results between animals. Inconsistent absorption due to poor formulation characteristics.1. Optimize Formulation: Develop a more robust and reproducible formulation, such as a solid dispersion or a nanoparticle suspension with a uniform particle size distribution. 2. Standardize Dosing Procedure: Ensure consistent administration techniques and volumes across all animals.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈[7]
Molecular Weight 360.31 g/mol [7]
Predicted Water Solubility 0.073 g/L[2]
Predicted logP 2.26 - 2.89[1][2]
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[8]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing this compound-loaded polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.

  • Under moderate magnetic stirring, slowly inject the organic phase into the aqueous PVA solution.

  • Continue stirring for 2-4 hours at room temperature to allow for nanoparticle formation and solvent evaporation.

  • Use a rotary evaporator to remove the remaining acetone.

  • Centrifuge the nanoparticle suspension to collect the this compound-loaded nanoparticles.

  • Wash the nanoparticles with purified water to remove excess PVA and unencapsulated this compound.

  • Resuspend the nanoparticles in a suitable aqueous vehicle for in vivo administration.

  • Characterize the nanoparticles for particle size, zeta potential, and drug loading efficiency.

Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable water-soluble polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • A common solvent (e.g., ethanol or a mixture of dichloromethane and methanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve both this compound and the polymer (e.g., PVP K30) in the chosen solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven at a controlled temperature.

  • A solid mass or film will be formed.

  • Scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Caco-2 Cell Permeability Assay (Representative Protocol)

This assay is used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) permeability assay, add the this compound working solution (diluted from the stock solution in HBSS) to the apical side of the Transwell® insert.

  • Add fresh HBSS to the basolateral side.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the apical chamber.

  • For the basolateral-to-apical (B-A) permeability assay, reverse the addition of the this compound solution and the collection of samples.

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Signaling Pathways

This compound and its structurally similar flavonoid, Jaceosidin, have been reported to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and angiogenesis. The following diagrams illustrate these pathways.

Jaceidin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Jaceosidin_VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FAK FAK VEGFR2->FAK activates PI3K PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB/IκB Complex NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB releases Jaceosidin Jaceosidin Jaceosidin->VEGFR2 activates Gene_Expression Angiogenic Gene Expression NFkappaB->Gene_Expression

Caption: Angiogenic signaling pathway activated by Jaceosidin.[1][8][9][10]

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of this compound Nanoparticles Nanoparticle Formulation Poor_Solubility->Nanoparticles Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Liposomes Liposomal Encapsulation Poor_Solubility->Liposomes In_Vitro In Vitro Characterization (Size, Dissolution) Nanoparticles->In_Vitro Solid_Dispersion->In_Vitro Liposomes->In_Vitro Caco2 Caco-2 Permeability In_Vitro->Caco2 In_Vivo In Vivo Pharmacokinetic Study (PK) Caco2->In_Vivo Enhanced_Bioavailability Enhanced Bioavailability In_Vivo->Enhanced_Bioavailability

Caption: Workflow for enhancing this compound's bioavailability.

References

Jaceidin and Fluorescent Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for jaceidin, an O-methylated flavonol with known anti-inflammatory, antioxidant, and anti-cancer properties, to interfere with fluorescent assays.[1][2][3] Understanding and mitigating such interference is crucial for obtaining accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A: Yes, it is possible. This compound belongs to the flavonoid class of compounds, which are known to potentially interfere with fluorescent assays.[4] Interference can occur through two primary mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay's fluorophore, leading to false positive signals.[5][6][7]

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore, leading to a decrease in the detected signal and potentially a false negative result.[5][6][7]

Q2: What are the known spectral properties of this compound?

A: this compound has a known absorbance maximum at 257 nm in ethanol.[8] However, its specific fluorescence emission spectrum is not well-documented in publicly available literature. The potential for autofluorescence will depend on the excitation and emission wavelengths used in your specific assay.

Q3: My assay involves one of this compound's known targets (VEGFR, NF-κB, PI3K/Akt). What should I be aware of?

A: Many commercially available assays for these targets utilize fluorescence or luminescence-based readouts. Given this compound's potential to interfere, it is essential to perform control experiments to rule out assay artifacts. This guide provides detailed protocols for testing for autofluorescence and fluorescence quenching.

Q4: How can I minimize the risk of interference from this compound?

A: Consider the following strategies:

  • Use Red-Shifted Fluorophores: Interference from fluorescent compounds is often more pronounced at shorter wavelengths (blue-green spectrum).[9] If possible, select assays that utilize fluorophores with excitation and emission maxima in the red or far-red regions of the spectrum.[9]

  • Optimize Compound Concentration: Use the lowest concentration of this compound that still produces the desired biological effect to minimize potential interference.

  • Perform Control Experiments: Always include proper controls to identify and quantify any potential interference from this compound. See the troubleshooting guides below for detailed protocols.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

If you observe an increase in fluorescence signal in the presence of this compound that is not consistent with your expected biological outcome, the compound may be autofluorescent under your experimental conditions.

Objective: To determine if this compound contributes to the fluorescence signal in your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Multi-well plates (black, clear bottom recommended for microscopy)

  • Plate reader or fluorescence microscope with appropriate filter sets

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the final concentration used in your main experiment.

  • Add the this compound dilutions to the wells of a multi-well plate.

  • Include a "buffer only" control (no this compound).

  • Incubate the plate under the same conditions as your main assay (temperature, time).

  • Measure the fluorescence at the excitation and emission wavelengths used in your assay.

  • Analyze the data: Subtract the "buffer only" background fluorescence from the readings for the this compound-containing wells. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.

A Prepare this compound Serial Dilution B Add to Multi-Well Plate A->B D Incubate Under Assay Conditions B->D C Include Buffer Control C->B E Measure Fluorescence D->E F Analyze Data E->F G Concentration-Dependent Signal? F->G H Autofluorescence Detected G->H Yes I No Significant Autofluorescence G->I No

Caption: Workflow for assessing this compound autofluorescence.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Fluorescence Quenching)

If you observe a decrease in fluorescence signal in the presence of this compound that is more significant than your expected biological effect, the compound may be quenching the fluorescence of your reporter molecule.

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • This compound stock solution

  • Your fluorescent probe/reporter molecule at the concentration used in the assay

  • Assay buffer

  • Multi-well plates (black)

  • Fluorometer

Methodology:

  • Prepare a solution of your fluorophore in the assay buffer at the final concentration used in your experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the fluorophore solution to all wells of a multi-well plate.

  • Add the this compound dilutions to the wells containing the fluorophore.

  • Include a "fluorophore only" control (no this compound).

  • Incubate the plate for a short period to allow for any interactions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analyze the data: A concentration-dependent decrease in the fluorescence signal compared to the "fluorophore only" control indicates quenching.

PropertyWavelengthSolventReference
Absorption Maximum257 nmEthanol[8]

Signaling Pathway Considerations

This compound is known to modulate several key signaling pathways. When using fluorescent assays to study these pathways, be aware of the potential for interference.

VEGFR Signaling

Many assays for VEGFR kinase activity use fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds & Activates Assay Fluorescent Kinase Assay VEGFR->Assay Activity Measured By This compound This compound This compound->VEGFR Inhibits This compound->Assay Potential Interference (Autofluorescence/Quenching) Signal Fluorescence Signal Assay->Signal

Caption: this compound's potential dual role in VEGFR fluorescent assays.

NF-κB and PI3K/Akt Signaling

Reporter gene assays are commonly used to study these pathways. While many use luminescence, fluorescent reporters (e.g., GFP) are also employed.

Stimulus Stimulus Pathway NF-κB or PI3K/Akt Pathway Stimulus->Pathway Reporter Fluorescent Reporter Gene (e.g., GFP) Pathway->Reporter Activates Transcription This compound This compound This compound->Pathway Modulates Signal Fluorescence Measurement This compound->Signal Potential Interference Expression Reporter Protein Expression Reporter->Expression Expression->Signal

Caption: Potential interference points of this compound in reporter gene assays.

By following these guidelines and performing the recommended control experiments, researchers can confidently assess the biological activity of this compound while minimizing the risk of misleading data due to assay interference.

References

Jaceidin light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage conditions for Jaceidin. It includes troubleshooting guides in a question-and-answer format, quantitative data on stability, detailed experimental protocols, and visualizations to aid in experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

Q1: My this compound solution appears to have degraded. What are the optimal storage conditions to prevent this?

A1: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, this compound powder should be kept at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year. It is crucial to protect this compound from direct sunlight and moisture, as these factors can accelerate its degradation.

Q2: I am observing inconsistent results in my experiments. Could light exposure during my experimental setup be a factor?

A2: Yes, exposure to light, particularly UV-A and UV-B radiation, can lead to the photodegradation of flavonoids like this compound. The rate of degradation is influenced by the solvent used and the intensity and wavelength of the light source. To minimize variability, it is recommended to work in a low-light environment or use amber-colored vials and light-protected containers for your solutions.

Q3: I am experiencing issues with this compound solubility in my chosen solvent. What should I do?

A3: this compound, like many flavonoids, has variable solubility depending on the solvent. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a recommended solvent. For stock solutions, DMSO is often a good choice.

  • Gentle Warming: Gently warming the solution may aid in dissolution.

  • Sonication: Using an ultrasonic bath can also help to dissolve the compound.

  • pH Adjustment: The pH of the solution can influence the solubility of flavonoids. However, be aware that pH can also affect stability.

Q4: My HPLC analysis of this compound shows unexpected peaks. What could be the cause?

A4: The appearance of unexpected peaks in your HPLC chromatogram could indicate the presence of degradation products. Flavonoids can degrade due to light exposure, improper storage, or adverse pH conditions. The degradation products of similar flavonoids often result from oxidation and the addition of a solvent molecule. To troubleshoot this, consider the following:

  • Protect from Light: Ensure all samples and standards are protected from light during preparation and analysis.

  • Freshly Prepared Solutions: Use freshly prepared solutions whenever possible.

  • Control Samples: Run a control sample of freshly dissolved this compound to compare with your experimental samples.

  • Peak Purity Analysis: If your HPLC system has a Diode Array Detector (DAD), check the peak purity of your this compound peak.

Quantitative Data: Photostability of Structurally Similar Flavonoids

While specific quantitative photodegradation data for this compound is limited, the following table provides representative data for the photodegradation of Quercetin, a structurally similar flavonol. This data can be used as a general guide for understanding the potential light sensitivity of this compound.

Light SourceSolventExposure Time (hours)Degradation (%)Reference Compound
UV-A (365 nm)Methanol2~15%Quercetin
UV-A (365 nm)Methanol6~40%Quercetin
UV-B (312 nm)Methanol2~25%Quercetin
UV-B (312 nm)Methanol6~60%Quercetin

Note: This data is based on studies of Quercetin and should be considered as an estimation of this compound's potential light sensitivity. Experimental conditions such as light intensity, temperature, and solution concentration can significantly influence the rate of degradation.

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol outlines a general method for evaluating the photostability of this compound in solution using HPLC analysis.

1. Materials:

  • This compound standard
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Formic acid or other suitable mobile phase modifier
  • Amber and clear glass vials
  • Photostability chamber or a controlled light source (UV-A and/or UV-B)
  • Calibrated HPLC system with a UV-Vis or DAD detector

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Protect the stock solution from light by storing it in an amber vial and wrapping it in aluminum foil.

3. Sample Preparation for Photostability Testing:

  • Dilute the stock solution with the desired solvent to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Transfer aliquots of the working solution into both clear and amber (as a dark control) vials.

4. Light Exposure:

  • Place the clear vials in a photostability chamber or under a calibrated light source.
  • Expose the samples to a controlled dose of UV-A and/or UV-B light. The specific conditions (intensity, duration) should be recorded.
  • Simultaneously, store the amber vials (dark controls) at the same temperature but protected from light.

5. HPLC Analysis:

  • At predetermined time points, withdraw samples from both the light-exposed and dark control vials.
  • Analyze the samples by HPLC. A typical method for flavonoid analysis would involve a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile or methanol.
  • Monitor the elution at the wavelength of maximum absorbance for this compound.

6. Data Analysis:

  • Calculate the percentage degradation of this compound in the light-exposed samples compared to the initial concentration and the dark control samples.
  • The degradation can be calculated using the following formula: Degradation (%) = [(Initial Peak Area - Peak Area at time t) / Initial Peak Area] * 100

Visualizations

Logical Troubleshooting Workflow

This compound Photostability Testing Workflow prep_stock Prepare this compound Stock Solution (in dark) prep_samples Prepare Working Solutions (in clear and amber vials) prep_stock->prep_samples light_exposure Expose Clear Vials to Controlled Light Source prep_samples->light_exposure dark_control Store Amber Vials in Dark (Control) prep_samples->dark_control sampling Collect Samples at Time Intervals light_exposure->sampling dark_control->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Percentage Degradation hplc_analysis->data_analysis

Validation & Comparative

A Comparative Analysis of Jaceidin and Eupatilin: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Jaceidin and Eupatilin, two structurally related flavones primarily isolated from Artemisia species, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Both compounds exhibit promising anti-inflammatory, anti-cancer, and antioxidant properties, making them compelling candidates for drug development. This guide provides a comparative analysis of their biological performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

Chemical Structures

This compound (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) and Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) are both O-methylated flavones. Their structural similarities and differences are key to understanding their distinct biological activities.

Comparative Pharmacological Activities

While both this compound and Eupatilin share common pharmacological targets, the extent of their activities and their mechanisms of action show notable differences.

Anti-inflammatory Activity

Both compounds are potent inhibitors of inflammatory responses. A key study demonstrated that this compound and Eupatilin effectively suppress carrageenan-induced inflammation in mice.[1][2] They achieve this by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] This inhibition leads to a marked reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1][3][4]

ParameterThis compoundEupatilinReference
Inhibition of NO production (IC50) in LPS-stimulated RAW264.7 cellsData not explicitly foundData not explicitly found[5]
Inhibition of β-hexosaminidase release (IC50) in RBL-2H3 cells4.5 µM3.4 µM[6]
Inhibition of carrageenan-induced paw edemaSimilar activity to EupatilinSimilar activity to this compound[1]

Table 1: Comparative Anti-inflammatory and Anti-allergic Activities

Anti-cancer Activity

This compound and Eupatilin have demonstrated significant anti-tumor effects across various cancer cell lines. Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

This compound has been shown to induce apoptosis in glioblastoma, endometrial, breast, and ovarian cancer cells.[7] Its anti-cancer effects are mediated through the modulation of several signaling pathways, including ERK1/2, NF-κB, and PI3K/Akt.[7][8] It also acts as a promising inhibitor of vascular endothelial growth factor receptor (VEGFR), suggesting anti-angiogenic potential.[9]

Eupatilin exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cells, including gastric, breast, and glioma cells.[10][11][12][13][14] It modulates key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[3][10][15] For instance, in gastric cancer cells, Eupatilin induces apoptosis by reducing the Bax/Bcl-2 ratio and activating caspase-3.[10] It also inhibits the proliferation of glioma cells by suppressing the Notch-1 signaling pathway.[13]

Cancer Cell LineThis compound EffectEupatilin EffectReference
Glioma cells (U87MG, LN229)Induces apoptosis via suppressing Notch-1 signalingInhibits proliferation, migration and promotes apoptosis via suppression of Notch-1 signaling[13][15]
Gastric cancer cells (AGS)Data not explicitly foundInduces apoptosis and G1 phase cell cycle arrest[10][12][14]
Breast cancer cells (MCF10A-ras)Data not explicitly foundInhibits growth and induces cell cycle arrest[11]

Table 2: Comparative Anti-cancer Activities in selected cell lines.

Antioxidant Activity

Both flavonoids possess antioxidant properties, primarily by scavenging free radicals and activating cellular antioxidant defense mechanisms.[3][4][15] Eupatilin, for example, activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Eupatilin are underpinned by their ability to modulate a complex network of intracellular signaling pathways.

This compound Signaling Pathways

Jaceidin_Signaling cluster_stimulus External Stimuli cluster_this compound This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Pro-inflammatory signals Pro-inflammatory signals NF-κB NF-κB Pro-inflammatory signals->NF-κB activates Carcinogens Carcinogens PI3K/Akt PI3K/Akt Carcinogens->PI3K/Akt ERK1/2 ERK1/2 Carcinogens->ERK1/2 ATM-Chk1/2 ATM-Chk1/2 Carcinogens->ATM-Chk1/2 This compound This compound This compound->PI3K/Akt inhibits This compound->ERK1/2 inhibits This compound->NF-κB inhibits This compound->ATM-Chk1/2 modulates ↓ Angiogenesis (via VEGFR inhibition) ↓ Angiogenesis (via VEGFR inhibition) This compound->↓ Angiogenesis (via VEGFR inhibition) ↓ Proliferation ↓ Proliferation PI3K/Akt->↓ Proliferation ERK1/2->↓ Proliferation ↓ Inflammation ↓ Inflammation NF-κB->↓ Inflammation ↑ Apoptosis ↑ Apoptosis ATM-Chk1/2->↑ Apoptosis

This compound's multifaceted mechanism of action.
Eupatilin Signaling Pathways

Eupatilin_Signaling cluster_stimulus External Stimuli cluster_eupatilin Eupatilin cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) NF-κB NF-κB Inflammatory Stimuli (LPS, etc.)->NF-κB activates MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) Inflammatory Stimuli (LPS, etc.)->MAPK (p38, ERK, JNK) activates Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 inhibits Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Notch-1 Notch-1 Growth Factors->Notch-1 Eupatilin Eupatilin Eupatilin->NF-κB inhibits Eupatilin->MAPK (p38, ERK, JNK) inhibits Eupatilin->PI3K/Akt inhibits Eupatilin->Nrf2 activates Eupatilin->Notch-1 inhibits ↑ Apoptosis ↑ Apoptosis Eupatilin->↑ Apoptosis ↓ Angiogenesis ↓ Angiogenesis Eupatilin->↓ Angiogenesis ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines NF-κB->↓ Pro-inflammatory Cytokines MAPK (p38, ERK, JNK)->↓ Pro-inflammatory Cytokines ↓ Cell Proliferation ↓ Cell Proliferation PI3K/Akt->↓ Cell Proliferation ↑ Antioxidant Enzymes ↑ Antioxidant Enzymes Nrf2->↑ Antioxidant Enzymes Notch-1->↓ Cell Proliferation

Eupatilin's diverse signaling targets.

Experimental Protocols

The following provides a general outline of key experimental methodologies used to evaluate the activities of this compound and Eupatilin.

Carrageenan-Induced Paw Edema

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Model: Male ICR mice or Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the hind paw.

  • Compound Administration: this compound or Eupatilin, dissolved in a suitable vehicle (e.g., DMSO), is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Cell Viability Assay (MTT Assay)

This in vitro assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Eupatilin for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, Akt, ERK) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cancer/Immune cells) Compound_Treatment Treatment with This compound/Eupatilin Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Compound_Treatment->Western_Blot ELISA Cytokine Levels (ELISA) Compound_Treatment->ELISA Animal_Model Animal Model (e.g., Mice, Rats) Induction Induction of Disease State Animal_Model->Induction Compound_Admin Compound Administration Induction->Compound_Admin Paw_Edema Paw Edema Measurement Compound_Admin->Paw_Edema Tumor_Growth Tumor Growth Measurement Compound_Admin->Tumor_Growth Histology Histological Analysis Paw_Edema->Histology Tumor_Growth->Histology

A general workflow for preclinical evaluation.

Conclusion

This compound and Eupatilin are promising natural flavonoids with significant therapeutic potential, particularly in the fields of inflammation and oncology. While they share overlapping mechanisms of action, subtle differences in their potency and effects on specific signaling pathways may offer opportunities for targeted drug development. Further head-to-head comparative studies with detailed dose-response analyses are warranted to fully elucidate their structure-activity relationships and to determine their potential for clinical applications. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to further investigate these compelling natural compounds.

References

Assessing the Therapeutic Index of Jaceidin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the therapeutic index of Jaceidin, a natural flavone, based on available preclinical data from animal models. This compound has garnered attention for its pharmacological activities, particularly its anti-cancer properties. The therapeutic index (TI), a quantitative measure of a drug's safety, is a critical parameter in drug development. It is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider safety margin.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated view of this compound's efficacy and toxicity profile in comparison to other flavonoids, supported by experimental protocols and pathway visualizations.

Comparative Analysis of Efficacy and Toxicity

Direct calculation of the therapeutic index for this compound is challenging due to the absence of publicly available, standardized LD50 (median lethal dose) and ED50 (median effective dose) values from a single study. However, by compiling data from various preclinical studies, we can construct a comparative overview of its potential therapeutic window against other flavonoids.

Table 1: Comparison of Preclinical Efficacy and Toxicity Data for this compound and Other Flavonoids

CompoundAnimal ModelEfficacy DataToxicity DataSource(s)
This compound Mice (Ehrlich Ascites Carcinoma)96.4% tumor weight reduction (Dose not specified)Data not available[1][2]
Jaceosidin Galleria mellonella larvaeNot applicableNo mortality observed up to 2000 mg/kg [3]
Hesperidin Rats (Sprague-Dawley)Not applicableLD50: 4837.5 mg/kg (oral)[4]
Cyanidin Rats (Sprague-Dawley)Not applicableLD50 > 300 mg/kg (oral); NOAEL: 30 mg/kg/day (28-day study)[5]

Note: Data is compiled from different studies and models, preventing direct TI comparison. Efficacy for this compound is based on tumor weight reduction, not a formal ED50. Toxicity data for Jaceosidin is from an invertebrate model. NOAEL = No Observed Adverse Effect Level.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are summaries of typical protocols used to assess efficacy and toxicity in animal models, based on the available literature.

1. Antitumor Efficacy Assessment (Ehrlich Ascites Carcinoma Model)

This protocol is based on the in vivo study of this compound's effect on solid tumors.[1]

  • Animal Model: Female Swiss albino mice are typically used.

  • Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are injected subcutaneously into the right thigh of the mice to induce solid tumor formation.

  • Treatment Groups:

    • Tumor Control Group: Receives the vehicle (e.g., saline or DMSO).

    • Treatment Group: Receives a specified dose of this compound, administered intraperitoneally or orally for a defined period (e.g., daily for 10-14 days).

    • Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent.

  • Efficacy Endpoints:

    • Tumor Weight: At the end of the treatment period, animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.

    • Histopathology: Tumor tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular changes, such as the number of mitotic figures and the extent of necrosis.[1]

    • Biomarker Analysis: Serum or tumor tissue levels of relevant biomarkers, such as Vascular Endothelial Growth Factor (VEGF), are quantified using methods like ELISA.[1]

2. Acute Oral Toxicity Study (General Protocol, e.g., OECD 423)

This protocol outlines the general procedure for determining the acute toxicity (and estimating the LD50) of a substance.[5]

  • Animal Model: Typically, Sprague-Dawley rats or mice are used. Animals are fasted overnight before administration.

  • Dosing: The test substance is administered orally via gavage in a single dose. The study often follows a stepwise procedure with a limited number of animals per step.

  • Dose Levels: A starting dose is chosen based on preliminary data. Subsequent doses are increased or decreased depending on the observed outcomes (mortality or survival).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and changes in body weight for a period of 14 days.

  • Endpoint: The primary endpoint is mortality. The LD50 is the statistically estimated dose that would cause death in 50% of the animals. If no mortality is observed up to a limit dose (e.g., 2000 or 5000 mg/kg), the LD50 is reported as being greater than that dose.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals to identify any treatment-related pathological changes.

Visualizing Workflows and Pathways

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates the logical flow of experiments conducted to determine the therapeutic index of a compound like this compound in a preclinical setting.

G cluster_Efficacy Efficacy Arm (ED50 Determination) cluster_Toxicity Toxicity Arm (LD50 Determination) E1 Select Animal Cancer Model (e.g., EAC in Mice) E2 Administer Graded Doses of this compound E1->E2 E3 Monitor Tumor Growth (e.g., size, weight) E2->E3 E4 Calculate Dose-Response Curve E3->E4 E5 Determine ED50 (50% Tumor Inhibition) E4->E5 Result Calculate Therapeutic Index (TI = LD50 / ED50) E5->Result T1 Select Animal Model (e.g., Rats/Mice) T2 Administer Single Graded Doses (Acute Toxicity Protocol) T1->T2 T3 Observe for 14 Days (Mortality & Clinical Signs) T2->T3 T4 Perform Necropsy T3->T4 T5 Determine LD50 (50% Lethal Dose) T4->T5 T5->Result

Workflow for determining the therapeutic index in animal models.

This compound's Mechanism of Action: Key Signaling Pathways

This compound and related flavones exert their anti-cancer effects by modulating multiple cell signaling pathways that are often deregulated in pathological conditions. The primary mechanisms identified include the inhibition of angiogenesis via VEGF and the modulation of pathways controlling cell survival and proliferation like PI3K/Akt and ERK/MAPK.[1][3]

G cluster_VEGF Angiogenesis Pathway cluster_PI3K Survival Pathway This compound This compound VEGFR VEGF Receptor This compound->VEGFR Inhibits PI3K PI3K This compound->PI3K Inhibits PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Tumor Blood Supply) ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's inhibitory action on key cancer signaling pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.